(+)-AS 115
Description
Properties
Molecular Formula |
C21H32FNO4 |
|---|---|
Molecular Weight |
381.5 |
InChI |
InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)/t17-,18+/m0/s1 |
InChI Key |
BTYYXSHZANWPEB-ZWKOTPCHSA-N |
SMILES |
O=C(OC1=CC=CC=C1F)NCCOC[C@@H]2[C@H](COCCCC)CCCC2 |
Synonyms |
N-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]-2-fluorophenyl ester-carbamic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-AS 115: A Potent KIAA1363 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-AS 115 is the dextrorotatory enantiomer of the potent carbamate inhibitor AS 115, which targets the serine hydrolase KIAA1363. While the specific activity of the individual enantiomers has not been fully elucidated, the racemic mixture of AS 115 has demonstrated significant inhibition of KIAA1363 with a reported IC50 of 150 nM. This enzyme plays a crucial role in the ether lipid signaling pathway, which is implicated in various pathological processes, including cancer cell migration, invasion, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AS 115, with a focus on its interaction with KIAA1363 and the downstream cellular consequences.
Chemical Structure and Properties
AS 115 is a carbamate derivative with the systematic IUPAC name 2-fluorophenyl-(2-(((1R,2S)-2-(butoxymethyl)cyclohexyl)methoxy)ethyl)carbamate. The "(+)" designation in this compound refers to its dextrorotatory optical activity. As the enantiomeric activity has not been separately determined, the following data pertains to the racemic mixture.
Table 1: Physicochemical Properties of Racemic AS 115
| Property | Value | Source |
| Molecular Formula | C21H32FNO4 | [cite: ] |
| Molecular Weight | 381.48 g/mol | [cite: ] |
| CAS Number | 926657-43-4 | [cite: ] |
| Appearance | Solid (presumed) | Inferred |
| Melting Point | Not reported | |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Limited solubility in aqueous solutions. | [cite: ] |
| pKa | Not reported | |
| SMILES | CCCCOC[C@H]1CCCC[C@@H]1COCCNC(=O)OC2=CC=CC=C2F | [cite: ] |
Mechanism of Action and Biological Activity
AS 115 exerts its biological effects through the potent and selective inhibition of KIAA1363, a key enzyme in the ether lipid signaling pathway.
The KIAA1363-Ether Lipid Signaling Pathway
KIAA1363 is a serine hydrolase that catalyzes the hydrolysis of 2-acetyl monoalkylglycerol (MAGE) to monoalkylglycerol. This reaction is a critical regulatory step in the biosynthesis of two important signaling lipids: lysophosphatidic acid (LPA) and platelet-activating factor (PAF). Both LPA and PAF are implicated in a wide range of cellular processes, including cell proliferation, migration, and inflammation. In several types of cancer, the KIAA1363-mediated pathway is upregulated, leading to increased levels of pro-tumorigenic lipids.
Pharmacological Effects
The inhibition of KIAA1363 by AS 115 leads to a decrease in the production of MAGE and, consequently, a reduction in the levels of downstream signaling lipids LPA and PAF. This disruption of the ether lipid pathway has been shown to impair the migration and invasion of cancer cells in preclinical models. The IC50 value for the racemic mixture of AS 115 against KIAA1363 has been determined to be 150 nM.
Table 2: Pharmacological Properties of Racemic AS 115
| Parameter | Value | Cell Line/System | Source |
| Target | KIAA1363 | Human | [cite: ] |
| IC50 | 150 nM | Ovarian cancer cells | [cite: ] |
| Mechanism of Action | Inhibition of 2-acetyl MAGE hydrolysis | In vitro/Cell-based | [cite: ] |
Experimental Protocols
Synthesis of Racemic AS 115
KIAA1363 Inhibition Assay (General Protocol)
The determination of the IC50 of AS 115 against KIAA1363 is typically performed using a competitive activity-based protein profiling (ABPP) assay or a substrate-based activity assay.
3.2.1. Substrate-Based Activity Assay Workflow
This assay measures the enzymatic activity of KIAA1363 by quantifying the formation of a product from a labeled substrate.
Protocol Outline:
-
Enzyme Preparation: Prepare cell lysates containing KIAA1363 or use purified recombinant enzyme.
-
Inhibitor Preparation: Prepare a series of dilutions of AS 115 in a suitable solvent (e.g., DMSO).
-
Pre-incubation: Incubate the enzyme with the different concentrations of AS 115 for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a labeled substrate, such as deuterated 2-acetyl MAGE (d4-2-acetyl MAGE).
-
Reaction Quenching: Stop the reaction after a specific time by adding a quenching solution (e.g., a mixture of organic solvents).
-
Product Quantification: Extract the lipid products and quantify the amount of labeled product formed using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Directions
Racemic AS 115 is a valuable research tool for studying the role of KIAA1363 and the ether lipid signaling pathway in health and disease. Its potency and selectivity make it a suitable probe for investigating the downstream consequences of KIAA1363 inhibition in various cellular and in vivo models.
Future research should focus on several key areas:
-
Enantiomer-Specific Activity: The synthesis and pharmacological evaluation of the individual (+) and (-) enantiomers of AS 115 are crucial to determine if one enantiomer is more active or selective than the other.
-
In Vivo Efficacy and Pharmacokinetics: Comprehensive studies are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of AS 115 in relevant animal models of cancer and inflammatory diseases.
-
Development of More Potent and Selective Inhibitors: While AS 115 is a potent inhibitor, the development of next-generation KIAA1363 inhibitors with improved drug-like properties could pave the way for new therapeutic strategies.
This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the KIAA1363-ether lipid signaling axis. Further investigation into compounds like AS 115 will undoubtedly contribute to a deeper understanding of the complex roles of lipid signaling in human diseases.
The Role of (+)-AS 115 as a KIAA1363 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIAA1363, also known as Arylacetamide Deacetylase-Like 1 (AADACL1) or Neutral Cholesterol Ester Hydrolase 1 (NCEH1), is an integral membrane serine hydrolase that has garnered significant attention for its role in various pathological processes, including cancer progression and organophosphate detoxification.[1][2][3] This enzyme is a key regulator of ether lipid metabolism, specifically through the hydrolysis of 2-acetyl monoalkylglycerol ethers (2-acetyl MAGEs).[4][5][6] The dysregulation of the KIAA1363-MAGE pathway has been linked to increased tumorigenicity, making it a compelling target for therapeutic intervention.[5] (+)-AS 115 is a first-generation inhibitor of KIAA1363 that has been instrumental in the initial functional characterization of this enzyme. This technical guide provides an in-depth overview of this compound as a KIAA1363 inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to KIAA1363
KIAA1363 is a member of the arylacetamide deacetylase (AADAC) protein family and is highly expressed in several invasive cancer cell lines.[4][7] Its primary known function is the hydrolysis of the acetyl group from 2-acetyl MAGEs, which are metabolic precursors to bioactive lipids such as lysophosphatidic acid and the platelet-activating factor.[4] By controlling the levels of these signaling molecules, KIAA1363 influences cellular processes like migration, invasion, and survival, particularly in the context of cancer.[5] Furthermore, KIAA1363 has been identified as a key enzyme in the detoxification of organophosphorus nerve agents by hydrolyzing these compounds, thereby protecting other critical enzymes from inhibition.[4][8]
This compound: A First-Generation KIAA1363 Inhibitor
This compound was one of the initial small molecules used to probe the function of KIAA1363. While more potent and selective inhibitors like JW480 have since been developed, the study of this compound provided foundational insights into the biological roles of KIAA1363.[5] For instance, treatment of the human ovarian cancer cell line SKOV-3 with this compound led to a reduction in MAGE levels, confirming the enzyme's role in ether lipid metabolism.[6]
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory activity of this compound against KIAA1363. It is important to note that much of the subsequent research has focused on more advanced inhibitors, and thus, extensive quantitative data for this compound is limited in the literature.
| Inhibitor | Target Enzyme | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | KIAA1363 | 2-acetyl MAGE hydrolase activity | Prostate Cancer Cells | Concentration for activity elimination | 10 µM | [5] |
Further research is needed to establish a precise IC50 value for this compound against KIAA1363.
Signaling Pathways and Experimental Workflows
KIAA1363 Signaling Pathway
The following diagram illustrates the central role of KIAA1363 in ether lipid metabolism and the downstream signaling events. Inhibition of KIAA1363 by this compound blocks the hydrolysis of 2-acetyl MAGE, leading to a reduction in the production of pro-tumorigenic MAGEs and subsequent signaling molecules.
Caption: KIAA1363 metabolic pathway and its inhibition by this compound.
Experimental Workflow: Measuring KIAA1363 Activity
The general workflow for assessing the inhibitory effect of compounds like this compound on KIAA1363 activity involves treating cells with the inhibitor, preparing cell lysates, and then measuring the enzyme's hydrolytic activity using a specific substrate.
Caption: Workflow for assessing KIAA1363 inhibition in cultured cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize KIAA1363 and its inhibitors. These protocols are based on methods described in the literature for studying KIAA1363.[5]
Cell Culture
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP) are cultured in F-12K or other appropriate media supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Situ Inhibition of KIAA1363
-
Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium.
-
Add this compound to the desired final concentration (e.g., 10 µM) from a stock solution in DMSO. For control wells, add an equivalent volume of DMSO.
-
Incubate the cells for a specified period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells with cold PBS and harvest them by scraping.
-
Pellet the cells by centrifugation and store the pellets at -80°C until further analysis.
2-acetyl MAGE Hydrolytic Activity Assay
-
Resuspend the cell pellets in PBS and determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the cell lysates to a consistent protein concentration in PBS.
-
To initiate the enzymatic reaction, add 2-acetyl MAGE substrate to the cell lysates to a final concentration of 100 µM.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding 3 volumes of 2:1 chloroform:methanol.
-
Add an internal standard (e.g., C12:0 MAGE) to each sample for normalization.
-
Vortex the samples and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic layer and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of MAGE product formed. The settings for LC-MS should be optimized for the detection of MAGE species.[5]
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the potency and selectivity of an inhibitor.
-
Prepare proteomes from tissues or cells of interest (e.g., mouse brain membrane proteome or cancer cell lysates).
-
Pre-incubate the proteome with varying concentrations of this compound for 30 minutes at 37°C.
-
Following the pre-incubation, add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-biotin or FP-rhodamine) and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins. If using a biotinylated probe, transfer the proteins to a PVDF membrane and detect with streptavidin-HRP. If using a fluorescent probe, scan the gel using a fluorescence scanner.
-
The intensity of the band corresponding to KIAA1363 will decrease with increasing concentrations of the inhibitor. Densitometry analysis can be used to determine the IC50 value.
Conclusion
This compound, as a first-generation inhibitor, has been pivotal in elucidating the role of KIAA1363 in ether lipid metabolism and its implications for cancer biology. While more potent and selective inhibitors have since been developed, the foundational work with this compound paved the way for a deeper understanding of this important enzyme. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate KIAA1363 and develop novel therapeutic strategies targeting this pro-tumorigenic pathway. Future studies should aim to more precisely quantify the inhibitory potency of this compound and explore its effects in a broader range of biological contexts.
References
- 1. Functional and structural characterization of neutral cholesterol ester hydrolase 1 [udspace.udel.edu]
- 2. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. Serine hydrolase KIAA1363: toxicological and structural features with emphasis on organophosphate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of the Serine Hydrolase KIAA1363 with Organophosphorus Agents: Evaluation of Potency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine Hydrolase KIAA1363: Toxicological and Structural Features with Emphasis on Organophosphate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (+)-AS 115 (APG-115/Alrizomadlin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (+)-AS 115, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Also known as APG-115 or Alrizomadlin, this compound is a promising therapeutic agent in oncology, currently undergoing clinical investigation. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways affected by this compound.
Introduction: Discovery of a Novel MDM2 Inhibitor
This compound, chemically named 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid, emerged from extensive structure-activity relationship (SAR) studies aimed at developing potent and orally bioavailable inhibitors of the MDM2-p53 interaction. The discovery was centered on the optimization of a spirooxindole scaffold, designed to mimic the key interactions of the p53 tumor suppressor protein with its negative regulator, MDM2. The specific stereochemistry of the "(+)-" enantiomer is crucial for its high binding affinity and biological activity.
Synthesis of this compound
While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic strategy for this compound involves a multi-step sequence culminating in the formation of the complex spirooxindole core. The synthesis is designed to be stereospecific to yield the desired (3′R,4′S,5′R) enantiomer.
A representative synthetic workflow is outlined below. This process typically involves the construction of the substituted oxindole and pyrrolidine rings, followed by the coupling of the bicyclo[2.2.2]octane-1-carboxylic acid moiety.
Experimental Protocol: General Procedure for Amide Coupling
To a solution of the spirooxindole-pyrrolidine core intermediate in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide), the bicyclo[2.2.2]octane-1-carboxylic acid derivative is added, followed by a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the final compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of the MDM2-p53 interaction, with a binding affinity (Ki) of less than 1 nM. This potent inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | MDM2 Protein | < 1 nM | [1] |
| IC50 | RS4;11 (Acute Leukemia) | 38 nM | |
| IC50 | LNCaP (Prostate Cancer) | 18 nM | |
| IC50 | HCT116 (Colon Cancer) | 104 nM | |
| IC50 | MOLM-13 (AML) | 26.8 nM | |
| IC50 | MV-4-11 (AML) | 165.9 nM | |
| IC50 | OCI-AML-3 (AML) | 315.6 nM | |
| IC50 | HL-60 (AML, p53 null) | 2558.3 nM | |
| IC50 | SKM-1 (AML, p53 mutant) | 8947.3 nM |
Mechanism of Action and Signaling Pathways
This compound functions by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells where this interaction is intact, this compound binds to the p53-binding pocket of MDM2, preventing it from binding to and degrading p53. This leads to the accumulation of p53, which can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis.
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound (or vehicle control) and incubated for 72 hours.
-
Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins (e.g., p53, MDM2, p21) in cells treated with this compound.
Protocol:
-
Cells are treated with this compound for the desired time points.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-p53, anti-MDM2, anti-p21) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound (APG-115/Alrizomadlin) is a potent and specific inhibitor of the MDM2-p53 interaction with significant potential as an anti-cancer therapeutic. Its discovery through rational drug design and extensive SAR studies has led to a compound with excellent preclinical activity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development who are interested in the further investigation and application of this promising molecule.
References
biological activity of (+)-AS 115 enantiomer
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS-115 inhibits PDGFRα/AXL/FLT-3 signaling and suppresses lung metastasis of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of the positive-inotropic action of AR-L 115 BS, a new cardiotonic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
KIAA1363 Enzyme: A Foundational Research Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The KIAA1363 enzyme, also known as Androgen Induced 1 (AIG1), Neutral Cholesterol Ester Hydrolase 1 (NCEH1), and Arylacetamide Deacetylase-Like 1 (AADACL1), is a multifunctional serine hydrolase localized to the endoplasmic reticulum.[1][2] This enzyme plays a critical role in lipid metabolism, particularly in the hydrolysis of various bioactive lipids including 2-acetyl monoalkylglycerol ether (2-acetyl MAGE), cholesterol esters, and retinyl esters.[1][3][4] Furthermore, KIAA1363 has been identified as a key enzyme in the detoxification of organophosphorus compounds. Its dysregulation, particularly its upregulation in numerous cancers, has positioned it as a promising therapeutic target.[1][5] This technical guide provides a comprehensive overview of the foundational research on KIAA1363, including its biochemical properties, involvement in signaling pathways, and detailed experimental protocols for its study.
Introduction
KIAA1363 is a member of the arylacetamide deacetylase (AADAC) protein family and is characterized by an α/β-hydrolase fold containing a catalytic triad of Ser191, Asp348, and His378 in the murine enzyme.[1] The enzyme's primary functions include the hydrolysis of the ester bond in various lipid molecules, thereby regulating their downstream signaling pathways.[1][6] Its role in ether lipid metabolism, particularly the hydrolysis of 2-acetyl MAGE to MAGE, is crucial in the context of cancer progression, as it influences the levels of pro-tumorigenic lipids like alkyl-lysophosphatidic acid (alkyl-LPA).[1] Additionally, its ability to hydrolyze and detoxify organophosphates highlights its physiological importance in protecting against neurotoxic compounds.[1][5] Given its elevated expression in several aggressive cancers and its role in promoting cancer cell migration and tumor growth, KIAA1363 has emerged as a significant target for the development of novel anti-cancer therapies.[1][5]
Quantitative Data
Kinetic Parameters
The enzymatic activity of KIAA1363 has been characterized using both artificial and physiological substrates. The following table summarizes the available kinetic data.
| Substrate | Enzyme Source | Km | kcat | kinact/Ki | Reference |
| p-Nitrophenyl acetate (PNPA) | Recombinant human NCEH1 | 5.3 mM | 4 s-1 | - | [2] |
| Chlorpyrifos oxon (CPO) | Human KIAA1363 (overexpressed in COS7 cells) | - | - | 4.4 x 106 M-1s-1 | [7] |
| Paraoxon (PO) | Human KIAA1363 (overexpressed in COS7 cells) | - | - | 0.4 x 106 M-1s-1 | [7] |
Inhibitor Potency
Several small molecule inhibitors targeting KIAA1363 have been developed and characterized. The half-maximal inhibitory concentrations (IC50) for some of these inhibitors are presented below.
| Inhibitor | Target | IC50 | Cell Line / Tissue | Reference |
| JW480 | Human KIAA1363 | 12 nM | PC3 cell lysate | [8] |
| JW480 | Murine KIAA1363 | 20 nM | Mouse brain membrane | [8] |
| AS115 | KIAA1363 | ~10 µM | Prostate cancer cells | [5] |
| Chlorpyrifos oxon (CPO) | KIAA1363 | 2 nM | - | [6] |
Tissue Distribution
KIAA1363 exhibits a distinct tissue expression pattern, with high levels observed in specific organs.
| Tissue | Relative Expression Level (Murine) | Reference |
| Kidney | High | [1][9] |
| Brain | High | [1][9] |
| Lung | High | [1][9] |
| Heart | High | [1][9] |
| Spinal Cord | Lower | [1] |
| Testis | Lower | [1] |
| Adrenal Gland | Present | [1] |
| Liver | Very Low / Undetectable (except in hepatic stellate cells) | [1][9] |
| Adipose Tissue (White and Brown) | Very Low / Undetectable | [1] |
Signaling Pathways
KIAA1363 is a central node in the ether lipid signaling pathway, which is increasingly recognized for its role in cancer biology. By hydrolyzing 2-acetyl MAGE, KIAA1363 initiates a cascade that leads to the production of important signaling molecules.
Experimental Protocols
2-acetyl MAGE Hydrolase Activity Assay
This assay measures the enzymatic activity of KIAA1363 by quantifying the conversion of 2-acetyl MAGE to MAGE.
Materials:
-
Cell lysates or purified enzyme
-
2-acetyl MAGE substrate (e.g., 100 µM)[5]
-
Internal standard (e.g., C12:0 MAGE, 10 nmol)[5]
-
Quenching solution: 2:1 chloroform:methanol[5]
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Protocol:
-
Pre-treat cell lysates or purified enzyme with inhibitors or vehicle control (e.g., in situ for 4 hours in serum-free media or in vitro for 30 minutes at 37°C in PBS).[5]
-
Initiate the reaction by adding 2-acetyl MAGE to the enzyme preparation in a total volume of 200 µL.
-
Incubate at room temperature for 30 minutes.[5]
-
Quench the reaction by adding 600 µL of 2:1 chloroform:methanol.[5]
-
Add the internal standard.
-
Extract the organic layer, dry it under nitrogen, and resuspend in a suitable solvent for LC-MS analysis.
-
Quantify the product (e.g., C16:0 MAGE) relative to the internal standard using LC-MS.[5]
Retinyl Ester Hydrolase Activity Assay
This assay determines the ability of KIAA1363 to hydrolyze retinyl esters.
Materials:
-
Cell or tissue lysates (1000 x g supernatant containing 50-100 µg protein)[10]
-
Substrate: Retinyl palmitate (300 µM) emulsified with phosphatidylcholine (300 µM) in potassium phosphate buffer (100 mM, pH 7.5) containing 2% fatty acid-free BSA.[10][11][12]
-
n-Hexane for extraction
-
HPLC with fluorescence detection
Protocol:
-
Incubate 100 µL of lysate with 100 µL of the retinyl palmitate substrate solution.
-
Incubate at 37°C for 1 hour with constant shaking.[10]
-
Stop the reaction and extract lipids with n-hexane.
-
Analyze the retinol content in the extract by HPLC with fluorescence detection.[11]
Subcellular Fractionation
This protocol allows for the isolation of the endoplasmic reticulum-enriched fraction to study KIAA1363 localization.
Materials:
-
Cultured cells
-
Fractionation buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
Protocol:
-
Harvest cells and resuspend in hypotonic lysis buffer.
-
Lyse the cells by Dounce homogenization or by passing through a narrow-gauge needle.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and perform a higher-speed centrifugation (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing the ER).
-
The resulting pellet is the ER-enriched fraction containing KIAA1363.
Immunofluorescence
This technique is used to visualize the subcellular localization of KIAA1363 within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against KIAA1363
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on slides with mounting medium.
-
Visualize using a fluorescence microscope.
Experimental and Logical Workflows
Investigating KIAA1363 Function in Cancer
A logical workflow to elucidate the role of KIAA1363 in a specific cancer type is outlined below.
Protein-Protein Interaction Discovery
While specific protein interactors of KIAA1363 are not well-documented, standard techniques can be employed for their discovery.
Conclusion
KIAA1363 is a multifaceted enzyme with significant implications for both normal physiology and disease, particularly cancer. Its role as a central regulator of ether lipid metabolism and its druggability make it an attractive target for therapeutic intervention. This guide provides a foundational understanding of KIAA1363, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and drug development efforts. Future investigations should focus on elucidating the full spectrum of its substrates, its protein-protein interaction network, and the precise mechanisms by which it contributes to cancer pathogenesis to unlock its full therapeutic potential.
References
- 1. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral cholesterol ester hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ether lipid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Hydrolase KIAA1363 Inhibitor, JW480 | 1354359-53-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduced Esterification Rather Than Increased Hydrolysis Is Causative for Loss of Hepatic Retinoids Upon CCl4 ‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KIAA1363 affects retinyl ester turnover in cultured murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of TAS-115 and APG-115 in Cancer Cells: A Technical Overview
Introduction
Initial searches for "(+)-AS 115" did not yield specific results. However, extensive preliminary research exists for two similarly named compounds with significant anticancer activities: TAS-115 and APG-115 . This technical guide provides a comprehensive overview of the preclinical and early clinical studies of these two distinct therapeutic agents in cancer cells. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.
Part 1: TAS-115
TAS-115 is a novel, orally active multi-tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of c-MET, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) pathways.[1][2] By targeting these key signaling cascades, TAS-115 disrupts critical processes in cancer progression, including cell proliferation, survival, metastasis, and angiogenesis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of TAS-115.
Table 1: Preclinical Efficacy of TAS-115
| Parameter | Cancer Type | Model | Results | Reference |
|---|---|---|---|---|
| Cell Proliferation & Viability | Triple-Negative Breast Cancer (TNBC) | 3D Tumor Spheroids | Significantly reduced | [1] |
| Apoptosis | TNBC | 3D Tumor Spheroids | Enhanced | [1] |
| Tumor Cell Migration | TNBC | Perfused Bioprinted Models | Markedly inhibited | [1] |
| Ki67 Expression | TNBC | Heterotypic Tumor Spheroids | Notably reduced in TAS-115 and TAS-115 + Doxorubicin groups |[1] |
Table 2: Clinical Trial Data for TAS-115
| Phase | Cancer Type | Dose Cohorts | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Adverse Events (Grade ≥3) | Efficacy | Reference |
|---|---|---|---|---|---|---|
| Phase I | Advanced Solid Tumors | 200-800 mg (once daily) | MTD: 650 mg (once daily) | Rash, Thrombocytopenia with hemorrhage | Stable disease in 31 of 82 patients (37.8%) | [2][3] |
| Phase I | Advanced Solid Tumors | 650 mg (5 days on/2 days off) | RP2D: 650 mg (5 days on/2 days off) | Neutropenia (24.6%), Hypophosphatemia (21.3%), Anemia (14.8%), Thrombocytopenia (14.8%) | - | [2] |
| Phase I Expansion | Osteosarcoma | 650 mg/day (5 days on/2 days off) | - | Neutrophil count decreased (75%), Aspartate aminotransferase increased (50%), Platelet count decreased (50%) | Best overall response: Stable disease (50%); Median progression-free survival: 3 months | [4] |
| Phase II (Cohort A) | Castration-Resistant Prostate Cancer (CRPC) with bone metastases (no prior docetaxel) | 200-400 mg/day (with abiraterone and prednisone) | - | Hypophosphatemia (20.8%) | 12-week Bone Scan Index (BSI) response rates: 0% (200mg), 33.3% (300mg), 16.7% (400mg) | [5] |
| Phase II (Cohort B) | CRPC with symptomatic multiple bone metastases (post- or unfit for docetaxel) | 400 or 600 mg/day (5 days on/2 days off) | - | Anemia (23.1%) | 12-week BSI response rates: 7.1% (400mg), 25.0% (600mg) |[5] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below:
-
Cell Viability and Proliferation Assays:
-
Cell Lines: Triple-Negative Breast Cancer (TNBC) cell lines.
-
Method: 3D tumor spheroid models were utilized to assess the effects of TAS-115 on cell proliferation and viability. Ki67 staining was employed to evaluate the proliferative index in heterotypic tumor spheroids.[1] Quantitative analysis of Ki67 expression was performed to compare treatment groups (Control, TAS-115, Doxorubicin, TAS-115 + Doxorubicin).[1]
-
-
Apoptosis Assays:
-
Method: The enhancement of apoptosis in TNBC 3D tumor spheroids was evaluated following treatment with TAS-115. The specific techniques for apoptosis detection (e.g., TUNEL assay, caspase activity) were not detailed in the provided text but are standard methods in the field.
-
-
Cell Migration Assays:
-
Method: Perfused bioprinted models of TNBC were used to investigate the impact of TAS-115 on tumor cell migration, a key aspect of metastasis.[1]
-
-
In Vivo Xenograft Studies:
-
Animal Models: Preclinical studies have demonstrated the anti-tumor efficacy of TAS-115 in various malignancies, including human gastric cancer, lung cancer, and synovial sarcoma xenograft models.[1]
-
-
Clinical Trial Methodologies:
-
Phase I Dose Escalation: A 3+3 design was used to determine the MTD and RD of TAS-115 in patients with advanced solid tumors refractory to standard therapy. TAS-115 was administered continuously over a 21-day cycle.[3]
-
Phase II Randomized Study: In a study on CRPC with bone metastases, patients were randomized to different dose cohorts. The primary endpoint was the bone scan index (BSI) response rate at Week 12.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Therapeutic potential of TAS-115 in 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (+)-AS 115
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the KIAA1363 inhibitor, (+)-AS 115. The data presented herein is intended to support research and development activities by providing essential physicochemical properties and standardized experimental protocols.
Solubility Profile of AS 115
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Below is a summary of the known solubility of (-)-AS 115 in various common laboratory solvents.
Table 1: Solubility of (-)-AS 115
| Solvent | Concentration |
|---|---|
| Ethanol | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~12 mg/mL |
| Dimethylformamide (DMF) | ~12 mg/mL |
| 1:3 Ethanol:PBS (pH 7.2) | 0.25 mg/mL |
Data sourced from commercially available product information for (-)-AS 115.
It is important to note that for aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.
Stability Profile of AS 115
Understanding the stability of a compound is paramount for ensuring its quality, efficacy, and safety over time. The following table summarizes the available stability information for (-)-AS 115.
Table 2: Stability of (-)-AS 115
| Condition | Stability | Recommendation |
|---|---|---|
| -20°C in Methyl Acetate | ≥ 2 years | Long-term storage in the supplied solvent. |
| Aqueous Solutions | Not recommended for > 1 day | Prepare fresh aqueous solutions for immediate use. |
Data sourced from commercially available product information for (-)-AS 115.
Further stability studies under various conditions, such as different temperatures, pH values, and light exposure, are recommended to establish a comprehensive stability profile for this compound.
Experimental Protocols
Detailed methodologies for determining the solubility and stability of pharmaceutical compounds are provided below. These protocols are based on established scientific and regulatory guidelines.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is its concentration in a saturated solution at a given temperature.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a clear glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath or orbital shaker can be used.
-
Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Replication: The experiment should be performed in at least triplicate.
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Stability Testing (ICH Q1A R2 Guidelines)
This protocol outlines the conditions for long-term and accelerated stability testing of a new drug substance.[1][2]
Table 3: Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol:
-
Sample Preparation: Place the drug substance in containers that simulate the proposed packaging for storage and distribution.
-
Storage: Store the samples under the conditions specified in Table 3.
-
Testing Frequency:
-
Analysis: At each time point, test the samples for relevant quality attributes, such as appearance, assay, purity (degradation products), and any other critical parameters. Use a validated stability-indicating analytical method.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: KIAA1363 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for thermodynamic solubility determination.
Caption: Workflow for kinetic solubility assay.
Caption: General workflow for a stability testing program.
Conclusion
This technical guide provides foundational information on the solubility and stability of AS 115, with the important caveat that the quantitative data is for the (-)-enantiomer. The provided experimental protocols offer a starting point for the comprehensive characterization of this compound. It is strongly recommended that dedicated studies be conducted to determine the specific physicochemical properties of the (+)-enantiomer to ensure accurate and reliable data for drug development purposes. Based on the available information, this compound should be stored at low temperatures in a suitable organic solvent, and aqueous solutions should be prepared fresh for each use.
References
Unveiling the Molecular Targets of (+)-AS 115 (TAS-115/Pamufetinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of the investigational anti-cancer agent (+)-AS 115, also known as TAS-115 or Pamufetinib. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.
Introduction
This compound (TAS-115/Pamufetinib) is a novel, orally available small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical and clinical studies.[1][2] It functions as a multi-targeted tyrosine kinase inhibitor, acting in an ATP-competitive manner to block the signaling of several key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[3][4] This guide will delineate the primary and secondary molecular targets of TAS-115, providing a comprehensive overview of its mechanism of action.
Primary and Secondary Targets of TAS-115
The primary therapeutic rationale for the development of TAS-115 is its potent dual inhibition of Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Additionally, it exhibits inhibitory activity against a panel of other RTKs, contributing to its broad anti-cancer profile.
Quantitative Inhibition Data
The inhibitory activity of TAS-115 against its key targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| VEGFR2 (KDR) | Recombinant Enzyme (Cell-free) | 30 | 12 | [1] |
| c-MET | Recombinant Enzyme (Cell-free) | 32 | 39 | [1] |
| PDGFRα | Kinase Panel Screen | < 1000 | Not Reported | [3] |
| PDGFRβ | Kinase Panel Screen | < 1000 | Not Reported | [3] |
| AXL | Kinase Panel Screen | < 1000 | Not Reported | [3] |
| c-Kit | Kinase Panel Screen | < 1000 | Not Reported | [3] |
| Src | Kinase Panel Screen | < 1000 | Not Reported | [3] |
| FMS | Not Specified | Not Reported | Not Reported | [2] |
| FLT3 | Not Specified | Not Reported | Not Reported |
Note: A 192-panel kinase assay revealed that TAS-115 exhibited an IC50 of <1 μmol/L for 53 kinases, including MET, AXL, c-kit, Src, and PDGFR-alpha and –beta.[3][4]
Signaling Pathways Targeted by TAS-115
By inhibiting its primary targets, c-MET and VEGFR, TAS-115 effectively disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The two major pathways affected are the PI3K/Akt/mTOR and the MAPK/ERK pathways.[6]
c-MET Signaling Pathway Inhibition
The binding of Hepatocyte Growth Factor (HGF) to c-MET triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling. TAS-115 blocks this initial phosphorylation event, thereby inhibiting the subsequent activation of PI3K/Akt and MAPK/ERK pathways.
VEGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, is a critical step in angiogenesis. TAS-115 inhibits the autophosphorylation of VEGFR2, thereby blocking downstream signals that lead to endothelial cell proliferation, migration, and new blood vessel formation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of TAS-115.
In Vitro ATP-Competitive Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of TAS-115 on the activity of purified recombinant kinases by measuring the amount of ADP produced.
Materials:
-
Purified recombinant target kinase (e.g., c-MET, VEGFR2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
TAS-115 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of TAS-115 in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (Western Blotting)
This assay measures the ability of TAS-115 to inhibit the ligand-induced phosphorylation of its target RTKs in a cellular context.
Materials:
-
Cancer cell line expressing the target RTK (e.g., Yamato-SS for c-MET)
-
Cell culture medium and supplements
-
Recombinant ligand (e.g., HGF for c-MET)
-
TAS-115 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target RTK, e.g., p-cMET, c-MET, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of TAS-115 or DMSO (vehicle control) for a specified time (e.g., 1-3 hours).
-
Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein and/or a housekeeping protein (e.g., β-actin or GAPDH).
Conclusion
This compound (TAS-115/Pamufetinib) is a potent, multi-targeted tyrosine kinase inhibitor with primary activity against c-MET and VEGFR2. Its ability to simultaneously block these key oncogenic drivers and their downstream signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK, underscores its therapeutic potential in a range of solid tumors. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the mechanism of action and clinical utility of this promising agent.
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Alrizomadlin ((+)-AS 115) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin, also known as APG-115 or (+)-AS 115, is a potent, orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2][3] In cancer cells harboring wild-type TP53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein, effectively neutralizing its function. Alrizomadlin is designed to disrupt this interaction, thereby reactivating the p53 signaling pathway, which can lead to cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2][3] These application notes provide a comprehensive guide for the use of Alrizomadlin in a cell culture setting, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.
Mechanism of Action: The MDM2-p53 Axis
Alrizomadlin functions by binding with high affinity to the p53-binding pocket of MDM2.[1] This competitive inhibition prevents MDM2 from binding to p53, thereby preventing the MDM2-mediated ubiquitination and degradation of p53. The resulting stabilization and accumulation of p53 protein allows it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which are critical mediators of cell cycle arrest and apoptosis, respectively.[3]
References
Application Notes and Protocols: In Vitro Assay for KIAA1363 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIAA1363, also known as Neutral Cholesterol Ester Hydrolase 1 (NCEH1) or Arylacetamide Deacetylase-Like 1 (AADACL1), is a serine hydrolase that plays a significant role in lipid metabolism and has been identified as a potential therapeutic target in various diseases, most notably in cancer.[1][2] This enzyme is integral to the ether lipid signaling pathway, primarily through its function as a 2-acetyl monoalkylglycerol ether (MAGE) hydrolase.[3][4] Elevated expression and activity of KIAA1363 are associated with increased invasiveness in several cancer cell lines, including breast, prostate, melanoma, and ovarian cancers.[1] Its role in hydrolyzing cholesterol esters and detoxifying organophosphates is also under investigation.[1][5]
These application notes provide a detailed protocol for an in vitro assay to screen and characterize inhibitors of KIAA1363, with a focus on the inhibitor (+)-AS 115. While the stereospecificity of "this compound" is not extensively detailed in the literature, "AS115" has been documented as a non-selective inhibitor of KIAA1363.[3] For the purposes of this protocol, we will refer to the compound as AS 115 and provide a framework that can be adapted for other potential inhibitors. More potent and selective inhibitors, such as JW480, have also been developed and can be evaluated using similar methodologies.[6]
Signaling Pathway of KIAA1363 in Ether Lipid Metabolism
KIAA1363 is a key enzyme in the regulation of ether lipids, which are crucial signaling molecules. The enzyme hydrolyzes 2-acetyl MAGE, a precursor of platelet-activating factor (PAF), to produce monoalkylglycerol ethers (MAGEs).[2][4] This activity influences signaling pathways that are vital for cellular processes such as migration and survival, particularly in cancer cells.
Quantitative Data: KIAA1363 Inhibitors
The inhibitory potency of compounds against KIAA1363 is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for selected KIAA1363 inhibitors.
| Inhibitor | Target Enzyme | Assay System | IC50 Value | Reference |
| AS115 | KIAA1363 | Ovarian Cancer Cells (SKOV-3) | Not specified as IC50, but used to identify KIAA1363 as a 2-acetyl MAGE hydrolase. | [3] |
| JW480 | Human KIAA1363 | PC3 Cell Proteome | 12 nM | [6] |
| JW480 | Murine KIAA1363 | Mouse Brain Proteome | 20 nM | |
| AX11890 | KIAA1363 | Not Specified | 1.2 µM | [7] |
Experimental Protocols
Principle of the Assay
The primary function of KIAA1363 is the hydrolysis of 2-acetyl MAGE. Therefore, a common method to assess its activity is to measure the rate of hydrolysis of a substrate analog. An alternative and powerful technique is competitive activity-based protein profiling (ABPP), which allows for the direct assessment of enzyme inhibition within a complex proteome.
Method 1: Substrate Hydrolysis Assay
This method involves incubating a source of KIAA1363 with a suitable substrate and quantifying the product formation over time. The effect of an inhibitor is determined by measuring the reduction in product formation in its presence.
Materials:
-
KIAA1363 Source: Recombinant human KIAA1363 or cell lysates from a cell line with high KIAA1363 expression (e.g., PC3, DU145, or SKOV-3).[6]
-
Substrate: 2-acetyl MAGE or a suitable chromogenic/fluorogenic analog.
-
Inhibitor: this compound or other test compounds.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH.
-
Detection Reagent/System: Dependent on the substrate used (e.g., colorimetric reagent, fluorescence plate reader, or LC-MS for direct product quantification).
-
96-well plates: Clear or black, depending on the detection method.
Procedure:
-
Enzyme Preparation: Prepare dilutions of the KIAA1363 source in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Incubation: In a 96-well plate, add the KIAA1363 source to wells containing either the assay buffer (control) or the inhibitor dilutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Reaction Monitoring: Measure the signal (absorbance, fluorescence, or mass spectrometry signal) at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Method 2: Competitive Activity-Based Protein Profiling (ABPP)
ABPP utilizes an active site-directed probe that covalently labels the active serine residue of hydrolases. Inhibition is measured by the reduction in probe labeling in the presence of a competitive inhibitor.
Materials:
-
KIAA1363 Source: Cell or tissue proteomes (e.g., mouse brain membrane proteome or PC3 cell proteome).[6]
-
Activity-Based Probe: A broad-spectrum serine hydrolase probe such as FP-rhodamine.
-
Inhibitor: this compound or other test compounds.
-
Lysis Buffer: To prepare proteomes.
-
SDS-PAGE and Gel Imaging System: For protein separation and visualization of probe labeling.
Procedure:
-
Proteome Preparation: Prepare proteomes from cells or tissues according to standard protocols.
-
Inhibitor Incubation: Incubate aliquots of the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the FP-rhodamine probe to each sample and incubate for another set period (e.g., 30 minutes) to label the remaining active serine hydrolases.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Gel Imaging: Visualize the probe-labeled proteins using an in-gel fluorescence scanner. KIAA1363 typically appears as two distinct glycoforms.[6]
-
Data Analysis: Quantify the fluorescence intensity of the KIAA1363 bands at each inhibitor concentration. Plot the percentage of remaining activity (relative to the no-inhibitor control) against the inhibitor concentration to calculate the IC50.
Experimental Workflow: Competitive ABPP
The following diagram outlines the workflow for determining the inhibitory potency of a compound against KIAA1363 using the competitive ABPP method.
Troubleshooting and Considerations
-
Solubility of Inhibitors: Ensure that the test compounds are fully dissolved in the assay buffer to obtain accurate results. A small amount of DMSO can be used, with an equivalent amount added to the control wells.
-
Enzyme Activity: Confirm that the KIAA1363 source is active and that the assay conditions are optimal (e.g., pH, temperature, substrate concentration).
-
Specificity of Inhibitors: Note that AS 115 is a non-selective inhibitor.[3] For studies requiring high specificity, consider using more selective inhibitors like JW480.
-
Proteome Complexity: In the ABPP assay, other serine hydrolases will also be labeled. Ensure correct identification of the KIAA1363 bands based on their molecular weight.
These protocols provide a robust framework for the in vitro assessment of KIAA1363 inhibitors, which is a critical step in the development of novel therapeutics targeting this enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1). | Sigma-Aldrich [b2b.sigmaaldrich.com]
Application Notes and Protocols for the Experimental Compound (+)-AS 115
Disclaimer: As of December 2025, there is no publicly available scientific literature or data corresponding to a compound designated as "(+)-AS 115". The following application notes and protocols are based on a hypothetical scenario where this compound is a novel, experimental inhibitor of the PI3K/Akt/mTOR signaling pathway. This document is intended to serve as a template for researchers, scientists, and drug development professionals for the initial characterization of a similar hypothetical compound.
Application Notes
Background and Hypothesized Mechanism of Action
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention.
We hypothesize that This compound is a potent and selective small molecule inhibitor of PI3K. By binding to the ATP-binding pocket of PI3K, this compound is proposed to prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, primarily the serine/threonine kinase Akt, leading to the suppression of the entire signaling cascade. The anticipated downstream effects include the induction of apoptosis and the inhibition of cell cycle progression in cells with a hyperactivated PI3K/Akt/mTOR pathway.
Potential Applications in Research and Drug Development
-
Cancer Biology: Investigating the efficacy of this compound in various cancer cell lines and xenograft models to determine its potential as an anti-cancer agent.
-
Metabolic Disorders: Exploring the role of this compound in modulating glucose metabolism and insulin signaling.
-
Inflammatory Diseases: Assessing the potential of this compound to suppress inflammatory responses mediated by the PI3K pathway.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 1.2 ± 0.3 |
| PC-3 | Prostate Cancer | 2.5 ± 0.6 |
| A549 | Lung Cancer | 5.8 ± 1.1 |
| U87-MG | Glioblastoma | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Treatment | p-Akt (Ser473) / Total Akt (Relative Density) | p-S6K (Thr389) / Total S6K (Relative Density) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 µM) | 0.35 ± 0.08 | 0.42 ± 0.09 |
| This compound (5 µM) | 0.12 ± 0.04 | 0.18 ± 0.05 |
| This compound (10 µM) | 0.05 ± 0.02 | 0.09 ± 0.03 |
Data are presented as mean ± standard deviation from three independent western blot experiments in U87-MG cells after 6 hours of treatment.
Mandatory Visualizations
Application Notes and Protocols for (+)-AS 115 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-AS 115, the dextrorotatory enantiomer of Sulmazole (also known as AR-L 115 BS), is a cardiotonic agent with positive inotropic and vasodilator properties. Preclinical research has indicated that the pharmacological activity of Sulmazole primarily resides in its (+)-enantiomer. This document provides detailed application notes and protocols for the administration of this compound in animal models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Data Presentation
The following tables summarize quantitative data from studies involving the administration of Sulmazole and its enantiomers in various animal models. It is important to note that much of the detailed in vivo research has been conducted on the racemic mixture (Sulmazole or AR-L 115 BS). Data specific to the (+)-enantiomer is highlighted where available.
Table 1: In Vivo Administration of Racemic Sulmazole (AR-L 115 BS) in Animal Models
| Animal Model | Route of Administration | Dosage Range | Key Findings |
| Anesthetized Dogs | Intravenous (i.v.) | 0.03 - 10 mg/kg | Dose-dependent increase in cardiac contractility (dp/dtmax) and heart rate. |
| Conscious Dogs | Oral (p.o.) | 2.5 - 30 mg/kg | Sustained increase in cardiac contractility for 5 to 12 hours with modest increases in blood pressure and heart rate. |
| Anesthetized Baboons | Intravenous (i.v.) | 0.1 - 5 mg/kg | Increase in cardiac contractility. |
| Anesthetized Mini-pigs | Intravenous (i.v.) | 0.1 - 10 mg/kg | Increase in cardiac contractility. |
Table 2: Comparative Inotropic Potency of Sulmazole Enantiomers
| Animal Model | Preparation | Compound | Concentration/Dose | Key Finding |
| Guinea Pig | Ventricular Myocardium | (+)-Sulmazole | 60 - 300 µM | More effective at increasing intracellular Na+ activity than the racemate. |
| Guinea Pig | Contracting Papillary Muscle | (+)-Sulmazole | 600 µM | Almost twice as potent as the racemate in producing a positive inotropic effect. |
| Guinea Pig | Contracting Papillary Muscle | (-)-Sulmazole | 1000 µM | Minimal inotropic effect and did not affect intracellular Na+ activity. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Sulmazole and its enantiomers. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Dogs
Objective: To assess the acute dose-dependent effects of this compound on cardiac contractility, heart rate, and blood pressure.
Materials:
-
This compound (dextrorotatory Sulmazole)
-
Vehicle (e.g., sterile saline, polyethylene glycol)
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Male Beagle dogs (or other appropriate strain)
-
Surgical instruments for catheterization
-
Pressure transducers and recording equipment (for measuring blood pressure and dp/dtmax)
-
ECG monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment. Surgically implant catheters in a femoral artery for blood pressure measurement and a femoral vein for drug administration. Insert a catheter into the left ventricle for measuring left ventricular pressure and calculating dp/dtmax (an index of myocardial contractility).
-
Baseline Measurements: Allow the animal to stabilize after surgery and record baseline cardiovascular parameters (heart rate, arterial blood pressure, left ventricular pressure, and dp/dtmax) for a sufficient period.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to achieve the desired dose range.
-
Drug Administration: Administer this compound intravenously as a bolus injection or a continuous infusion, starting with the lowest dose.
-
Data Collection: Continuously monitor and record all cardiovascular parameters. After administration of each dose, allow a sufficient time for the effects to stabilize before administering the next dose.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each dose level. Construct dose-response curves to determine the potency and efficacy of this compound.
Protocol 2: Oral Administration in Conscious Dogs for Efficacy and Duration of Action
Objective: To evaluate the oral bioavailability, efficacy, and duration of action of this compound on cardiovascular parameters in conscious, unrestrained animals.
Materials:
-
This compound
-
Gelatin capsules or a suitable vehicle for oral gavage
-
Conscious, trained dogs (e.g., Beagles) equipped with telemetry implants for monitoring cardiovascular parameters.
-
Telemetry system for data acquisition
Procedure:
-
Animal Acclimatization and Training: Acclimate the dogs to the experimental setting and train them for oral dosing to minimize stress.
-
Baseline Recording: Record baseline cardiovascular data (heart rate, blood pressure, and a telemetry-derived index of contractility) for at least 24 hours prior to drug administration.
-
Drug Preparation: Encapsulate the desired dose of this compound or prepare a suspension/solution for oral gavage.
-
Drug Administration: Administer the prepared dose of this compound orally.
-
Post-Dose Monitoring: Continuously monitor and record cardiovascular parameters for an extended period (e.g., 24-48 hours) to capture the onset, peak, and duration of the drug's effects.
-
Pharmacokinetic Sampling: If required, collect blood samples at predetermined time points to analyze the plasma concentration of this compound and its metabolites.
-
Data Analysis: Analyze the time course of changes in cardiovascular parameters. Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed mechanism of action of Sulmazole and a general experimental workflow for its in vivo evaluation.
Application Notes and Protocols for TAS-115
Disclaimer: The query for "(+)-AS 115" did not yield information for a compound with this specific designation. However, the search results frequently referenced TAS-115 , a well-documented multi-kinase inhibitor. This document has been prepared with the assumption that "this compound" refers to TAS-115. Researchers should verify the identity of their specific compound before following these protocols.
Introduction
TAS-115 is a novel, orally available, multi-targeted tyrosine kinase inhibitor. It has shown significant activity against vascular endothelial growth factor receptor (VEGFR), MET proto-oncogene, scatter factor receptor (c-MET), and platelet-derived growth factor receptor (PDGFR).[1][2] These receptors are implicated in tumor growth, angiogenesis, and metastasis. TAS-115 is currently under investigation for the treatment of various solid tumors.[1][3]
Proper Handling and Storage
Proper handling and storage of TAS-115 are crucial to maintain its stability and ensure the safety of laboratory personnel.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling TAS-115.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.[4]
-
Spills: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with local regulations.
2.2. Storage Conditions:
Long-term stability data for TAS-115 is not publicly available. However, based on general guidelines for similar small molecule inhibitors, the following storage conditions are recommended.
| Storage Condition | Temperature | Humidity | Light Protection | Notes |
| Solid Form (Lyophilized) | -20°C | Low | Protect from light | For long-term storage. The container should be tightly sealed. |
| Stock Solutions (in DMSO) | -80°C | N/A | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solutions | 4°C (short-term) or -20°C (longer-term) | N/A | Protect from light | Prepare fresh as needed. Stability in aqueous solutions may be limited. |
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies involving TAS-115. Researchers should optimize these protocols for their specific experimental needs.
3.1. In Vitro Cell Proliferation Assay:
This protocol describes a method to assess the anti-proliferative effects of TAS-115 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., synovial sarcoma cell lines like Yamato-SS, SYO-1)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TAS-115
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., WST-8, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of TAS-115 in DMSO (e.g., 10 mM). Prepare serial dilutions of TAS-115 in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TAS-115. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of TAS-115 that inhibits cell growth by 50%).
3.2. In Vivo Tumor Xenograft Model:
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TAS-115 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
TAS-115
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer TAS-115 orally once daily at the desired dose (e.g., 25-100 mg/kg). Administer the vehicle to the control group.
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Signaling Pathways and Workflows
4.1. Signaling Pathway of TAS-115 Inhibition:
Caption: TAS-115 inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
4.2. Experimental Workflow for In Vitro Evaluation:
Caption: A general workflow for evaluating the in vitro efficacy of TAS-115.
References
- 1. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. gilar.co.il [gilar.co.il]
Application of Novel Bioactive Compounds in Lipidomics Studies: A General Framework
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool in drug discovery and development. By providing a comprehensive snapshot of the lipidome, it allows researchers to understand the mechanism of action of novel compounds, identify biomarkers of efficacy and toxicity, and elucidate the role of lipids in disease pathogenesis. While there is no specific information available for a compound designated "(+)-AS 115" in the context of lipidomics, this document provides a detailed framework and general protocols for investigating the effects of a novel bioactive compound (referred to herein as "Test Compound") on the lipidome.
This guide is intended for researchers, scientists, and drug development professionals interested in applying lipidomics to characterize the effects of new chemical entities on lipid metabolism and signaling.
Application Notes
1. Elucidating Mechanism of Action
A primary application of lipidomics is to unravel the mechanism of action of a novel compound. Many cellular processes, including signaling, membrane trafficking, and energy metabolism, are tightly regulated by lipids. A Test Compound that perturbs these processes will likely induce changes in the cellular lipid profile. By comparing the lipidomes of treated versus untreated cells, researchers can generate hypotheses about the compound's molecular targets and affected pathways. For instance, a compound that inhibits a specific phospholipase is expected to cause a decrease in its downstream lipid products and an accumulation of its substrate.
2. Identifying Biomarkers
Lipidomics can be employed to identify biomarkers for monitoring drug efficacy and toxicity. Changes in the lipid profiles of accessible biofluids, such as plasma or serum, can reflect the systemic effects of a Test Compound. For example, a drug that improves liver function might alter the plasma profile of specific phosphatidylcholine species. Similarly, off-target effects on lipid metabolism could lead to the accumulation of toxic lipid species, which can serve as early indicators of adverse drug reactions.
3. Investigating Drug Resistance
In the context of cancer, alterations in lipid metabolism are a hallmark of many tumors and can contribute to drug resistance. Lipidomics can be used to compare the lipid profiles of drug-sensitive and drug-resistant cancer cells to identify lipid pathways that are rewired to confer resistance. This knowledge can inform the development of combination therapies that target these resistance mechanisms.
Experimental Workflow
The general workflow for a lipidomics experiment to study the effect of a Test Compound is depicted below.
Figure 1: General experimental workflow for a lipidomics study of a novel compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., a cancer cell line) in appropriate cell culture dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the Test Compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: When the cells reach the desired confluency, replace the old medium with the medium containing the Test Compound or vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) based on the expected mechanism of action of the compound.
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Protocol 2: Lipid Extraction (Bligh-Dyer Method)
-
Sample Preparation: Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Addition of Solvents: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Add 1.25 mL of water and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 3: Lipid Analysis by LC-MS/MS
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
LC Separation: Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer. Separate the lipids using a C18 reversed-phase column with a gradient of mobile phases, such as mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile:isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
MS Analysis: Acquire mass spectra in both positive and negative ionization modes over a mass-to-charge (m/z) range of 100-1500.
-
MS/MS Fragmentation: Perform data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation patterns for lipid identification.
Signaling Pathway Visualization
A Test Compound may exert its effects by modulating key signaling pathways. For example, the PI3K/AKT/mTOR pathway is a central regulator of cell growth and proliferation and is heavily intertwined with lipid signaling. A hypothetical Test Compound could inhibit PI3K, leading to downstream changes in lipid messengers like PIP3.
Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a Test Compound.
Quantitative Data Presentation
Following a lipidomics experiment, quantitative data on the changes in lipid levels should be presented in a clear and structured format. The table below provides a template for summarizing such data.
| Lipid Class | Lipid Species | Fold Change (Treated/Control) | p-value | Regulation |
| Phosphatidylcholine (PC) | PC(16:0/18:1) | 1.5 | 0.03 | Upregulated |
| Phosphatidylcholine (PC) | PC(18:0/20:4) | 0.6 | 0.01 | Downregulated |
| Phosphatidylethanolamine (PE) | PE(18:0/18:1) | 1.2 | 0.04 | Upregulated |
| Phosphatidylinositol (PI) | PI(16:0/18:1) | 0.4 | <0.01 | Downregulated |
| Triacylglycerol (TG) | TG(52:2) | 2.1 | <0.01 | Upregulated |
| Diacylglycerol (DG) | DG(16:0/18:1) | 0.7 | 0.02 | Downregulated |
| Ceramide (Cer) | Cer(d18:1/16:0) | 3.5 | <0.001 | Upregulated |
Table 1: Example of a quantitative data summary from a lipidomics experiment.
Lipidomics is an indispensable tool in modern drug discovery and development. While specific data on "this compound" is not available, the general framework, protocols, and data presentation guidelines provided here offer a robust starting point for researchers to investigate the impact of any novel bioactive compound on the lipidome. By systematically applying these lipidomics approaches, scientists can gain deeper insights into the mechanisms of drug action, discover novel biomarkers, and ultimately accelerate the development of new therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (+)-AS 115 Experimental Results
Disclaimer: The designation "(+)-AS 115" is associated with multiple investigational compounds. This guide focuses on APG-115 (Alrizomadlin) , a potent MDM2 inhibitor, based on the availability of detailed experimental data. Please verify that this is the correct compound for your research needs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing APG-115 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APG-115?
A1: APG-115 is a potent, orally active small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] It works by blocking the interaction between MDM2 and the tumor suppressor protein p53.[1][2] This inhibition releases p53 from degradation, leading to the activation of the p53 signaling pathway, which in turn can induce cell cycle arrest, apoptosis, and tumor growth inhibition in cells with wild-type TP53.[1]
Q2: In which cell types is APG-115 expected to be most effective?
A2: APG-115 is most effective in cancer cells that have wild-type (WT) TP53 and exhibit overexpression of MDM2.[1][3] Its efficacy is significantly reduced in cancer cells with mutated or deleted TP53, as its mechanism is dependent on restoring p53 function.
Q3: What are the recommended storage conditions and stability of APG-115?
A3: For optimal stability, APG-115 should be stored as a solid at -20°C, protected from light and moisture. In solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Stability in solution can be solvent and concentration-dependent, so it is advisable to consult the manufacturer's guidelines.
Q4: What are the known off-target effects of APG-115?
A4: While APG-115 is a selective MDM2 inhibitor, potential off-target effects, particularly at higher concentrations, should be considered. Hematologic toxicity is a potential side effect, hypothesized to be mediated by the reactivation of p53 in hematopoietic progenitor cells.[3] As with any small molecule inhibitor, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Experimental Results
Unexpected or inconsistent results can arise during in vitro and in vivo experiments with APG-115. The following sections provide guidance on common issues and potential solutions.
In Vitro Assay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected cytotoxicity or apoptosis in TP53-WT cells. | Suboptimal Drug Concentration: The concentration of APG-115 may be too low to effectively inhibit MDM2-p53 interaction. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Concentrations ranging from 0.04 µM to 1 µM have been shown to induce apoptosis.[1] |
| Cell Line Integrity: The TP53 status of the cell line may have changed over passages or may be misidentified. | Verify the TP53 status of your cell line using sequencing or Western blot for p53 and its downstream targets like p21. | |
| Drug Stability/Activity: The APG-115 compound may have degraded due to improper storage or handling. | Ensure proper storage conditions. Prepare fresh solutions from a solid stock for each experiment. | |
| High variability between replicate experiments. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell counting and seeding techniques. Allow cells to adhere and stabilize before adding the compound. |
| Edge Effects in Assay Plates: Wells on the perimeter of multi-well plates are prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain humidity. | |
| No significant difference in cell cycle arrest between treated and control groups. | Incorrect Timing of Analysis: The time point for analysis may be too early or too late to observe maximal cell cycle arrest. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing G0/G1 arrest.[1] |
| Low Cell Proliferation Rate: If the cells are growing too slowly, the effects on the cell cycle may be less pronounced. | Ensure that the cells are in the logarithmic growth phase at the time of treatment. |
In Vivo Experiment Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of tumor regression or significant tumor growth inhibition in xenograft models. | Insufficient Drug Exposure: The dosing regimen (dose and frequency) may not be sufficient to maintain a therapeutic concentration of APG-115 in the tumor tissue. | Optimize the dosing regimen. Pharmacodynamic studies have shown that a single oral administration of 100 mg/kg can induce upregulation of p53 pathway proteins.[2] |
| Poor Oral Bioavailability: The formulation or vehicle used for oral administration may not be optimal, leading to poor absorption. | Consult literature for appropriate vehicle formulations. Ensure proper gavage technique to deliver the full dose. | |
| Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance mechanisms to p53 activation. | Confirm the TP53-WT status of the tumor cells used for the xenograft. Consider using a different, more sensitive tumor model. | |
| Toxicity or adverse events in animal models (e.g., weight loss, lethargy). | High Drug Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). | Perform a dose-escalation study to determine the MTD in your specific animal model. Consider alternative dosing schedules, such as intermittent dosing, to manage toxicity. |
| Vehicle-Related Toxicity: The vehicle used for drug delivery may be causing adverse effects. | Include a vehicle-only control group to assess any toxicity related to the delivery vehicle. |
Experimental Protocols
Western Blot for p53 Pathway Activation
-
Cell Culture and Treatment: Seed TP53-WT cancer cells (e.g., MOLM-13) at an appropriate density. Allow cells to adhere overnight. Treat cells with varying concentrations of APG-115 (e.g., 0, 0.1, 0.5, 1 µM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of APG-115. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence, which correlates with ATP levels and cell viability.
-
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of APG-115 in inhibiting MDM2.
Caption: A logical workflow for troubleshooting experimental results.
References
- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-AS 115 Concentration for Assays
Welcome to the technical support center for the use of (+)-AS 115 in research assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Important Preliminary Note: this compound is an enantiomer of the KIAA1363 inhibitor, AS 115. Scientific literature to date has primarily focused on the racemic mixture (a 1:1 mixture of (+) and (-) enantiomers), referred to as AS 115. The specific biological activity of the individual this compound and (-)-AS 115 enantiomers has not yet been determined. Therefore, the following information is based on studies using the racemic AS 115 and should be considered as a starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AS 115?
A1: AS 115 is a potent and selective inactivator of the enzyme KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1).[1] KIAA1363 is a serine hydrolase that plays a key role in ether lipid metabolism. Specifically, it hydrolyzes 2-acetyl monoalkylglycerol ether (MAGE), a precursor in the biosynthesis of pro-tumorigenic signaling lipids such as alkyl-lysophosphatidic acid (alkyl-LPA) and the platelet-activating factor.[2][3] By inhibiting KIAA1363, AS 115 disrupts this signaling pathway, leading to reduced levels of these pro-tumorigenic lipids.[3]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: Based on studies using the racemic mixture, a starting concentration of 10 µM of AS 115 has been shown to be effective in inhibiting KIAA1363 activity in cell lines such as SKOV-3 ovarian cancer cells.[1][3] However, for initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. A suggested range for a dose-response experiment could be from 0.1 µM to 50 µM.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times will vary depending on the specific assay and cell type. In studies with the racemic AS 115, an incubation time of 4 hours was sufficient to observe a significant reduction in MAGE levels in SKOV-3 cells.[1] For other KIAA1363 inhibitors like JW480, incubation times of up to 48 hours have been used in prostate cancer cell lines.[1] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal incubation period for your experimental setup.
Q4: In which solvents can I dissolve this compound?
Q5: What are the expected downstream effects of inhibiting KIAA1363 with this compound?
A5: Inhibition of KIAA1363 is expected to lead to a decrease in the hydrolysis of 2-acetyl MAGE. This will result in reduced levels of downstream metabolites, including monoalkylglycerol ethers (MAGEs), alkyl-lysophosphatidylcholine, and alkyl-lysophosphatidic acid.[3] In cancer cell lines, this disruption of ether lipid signaling has been associated with impaired cell migration and invasion.[1][3]
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you may face when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit KIAA1363 in your specific cell line. 2. Insufficient Incubation Time: The incubation period may not be long enough for the inhibitor to exert its effect. 3. Low KIAA1363 Expression: The target cell line may have low or no expression of the KIAA1363 enzyme. 4. Compound Instability: this compound may be unstable in the cell culture medium under your experimental conditions. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). 2. Conduct a time-course experiment to determine the optimal incubation duration. 3. Verify the expression of KIAA1363 in your cell line using techniques like Western blotting or qPCR. 4. Prepare fresh stock solutions and minimize the time the compound is in the culture medium before the assay. |
| High background signal in the assay | 1. Non-specific Binding: The assay components may be binding non-specifically to the plate or other reagents. 2. Autofluorescence/Autoluminescence: The compound or components of the media may be interfering with the detection method. | 1. Include appropriate controls, such as wells with no cells or no inhibitor. Consider using plates with low-binding surfaces. 2. Run a control with the compound in media without cells to check for interference. If using a fluorescence-based assay, check the emission spectrum of the compound. |
| Inconsistent results between experiments | 1. Variability in Cell Seeding: Inconsistent cell numbers can lead to variability in the assay readout. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions of this compound can lead to inaccurate final concentrations. 3. Cell Passage Number: The phenotype and response of cells can change with high passage numbers. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Use cells within a consistent and low passage number range for all experiments. |
| Observed cytotoxicity | 1. High Concentration of this compound: The concentration of the inhibitor may be toxic to the cells. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold (typically ≤ 0.5% for DMSO). |
Quantitative Data Summary
The following table summarizes the reported concentrations and IC50 values for the racemic KIAA1363 inhibitor AS 115 and a more potent and selective inhibitor, JW480. This data can be used as a reference for designing your experiments with this compound.
| Inhibitor | Target | Assay Type | Cell Line / System | Concentration / IC50 | Reference |
| AS 115 (racemic) | KIAA1363 | Cell-based | SKOV-3 | 10 µM (effective concentration) | [1][3] |
| JW480 | KIAA1363 | Cell lysate | PC3 | 12 nM (IC50) | [1] |
| JW480 | KIAA1363 | Mouse brain membrane | - | 20 nM (IC50) | [1] |
| JW480 | KIAA1363 | In situ (cell-based) | PC3 | 6-12 nM (IC50) | [1] |
| JW480 | KIAA1363 | Cell-based | PC3, DU145 | 1 µM (effective concentration) | [1] |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based KIAA1363 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on KIAA1363 activity in a cell-based assay.
A general workflow for a cell-based KIAA1363 inhibition assay.
Protocol 2: 2-Acetyl MAGE Hydrolytic Activity Assay
This protocol is adapted from a published method to measure the hydrolytic activity of KIAA1363 on its substrate, 2-acetyl MAGE.[1]
-
Cell Treatment:
-
Seed cells (e.g., PC3, DU145, or SKOV-3) in a suitable plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (or racemic AS 115 as a control) in serum-free media for 4 hours.
-
-
Cell Lysis:
-
Harvest the cells by scraping and lyse them in an appropriate buffer (e.g., PBS).
-
-
Enzymatic Reaction:
-
To the cell lysates, add the substrate 2-acetyl MAGE to a final concentration of 100 µM.
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Quenching and Extraction:
-
Stop the reaction by adding a 2:1 mixture of chloroform:methanol.
-
Add an internal standard (e.g., C12:0 MAGE) for quantification.
-
Extract the organic layer containing the lipids.
-
-
Analysis:
-
Analyze the extracted lipids by LC-MS to quantify the levels of the product (e.g., C16:0 MAGE) relative to the internal standard.
-
Signaling Pathway
The following diagram illustrates the role of KIAA1363 in the ether lipid signaling pathway and the effect of inhibition by AS 115.
KIAA1363 signaling pathway and its inhibition by this compound.
References
Technical Support Center: Overcoming Solubility Challenges with (+)-AS 115
Welcome to the technical support center for (+)-AS 115. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential solubility issues that may arise during experimentation. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers. What should I do?
A1: It is common for complex organic molecules like this compound to exhibit poor solubility in aqueous solutions. We recommend first attempting to dissolve the compound in an organic solvent before preparing aqueous stocks.
Troubleshooting Steps:
-
Select an appropriate organic solvent. Based on the molecular formula (C21H32FNO4) and molecular weight (381.48 g/mol ) of this compound, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol are good starting points.
-
Prepare a high-concentration stock solution. Dissolve this compound in your chosen organic solvent to create a concentrated stock. Gentle warming (to 37°C) and vortexing can aid in dissolution.
-
Perform serial dilutions. Once a clear stock solution is obtained, you can make serial dilutions into your aqueous experimental buffer. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q2: What is the recommended starting solvent for this compound?
A2: For initial experiments, we recommend using DMSO . It is a powerful and versatile solvent for a wide range of organic compounds.
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several strategies to overcome this:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try working with a lower final concentration.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always check the tolerance of your specific assay or cell line to the organic solvent.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to create micelles that encapsulate the compound and improve its solubility.[1]
-
pH adjustment: The solubility of a compound can be pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility.[1][2]
Q4: Are there alternative methods to enhance the solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications where high concentrations of organic solvents may be toxic, several formulation strategies can be employed. These often involve creating a more stable and bioavailable form of the compound.[3][4]
-
Co-solvents: Using a mixture of water-miscible organic solvents can enhance solubility.[2]
-
Inclusion complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][2]
-
Lipid-based formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[2][3]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area for dissolution.[4]
Solvent Recommendation and Data
The following table summarizes common solvents used for dissolving poorly soluble compounds. We recommend starting with DMSO for this compound.
| Solvent | Properties | Recommended Starting Concentration in Aqueous Solution | Notes |
| DMSO | High solubilizing capacity for a wide range of compounds. | ≤ 0.5% (v/v) | Can be toxic to some cells at higher concentrations. Always run a vehicle control. |
| DMF | Similar to DMSO, a strong polar aprotic solvent. | ≤ 0.5% (v/v) | Can be toxic to some cells at higher concentrations. |
| Ethanol | A less toxic alternative to DMSO and DMF. | ≤ 1% (v/v) | May not be as effective for highly insoluble compounds. |
Experimental Protocol: Solubility Assessment of this compound
This protocol outlines a general procedure to determine the approximate solubility of this compound in different solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or water bath
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a supersaturated solution: Add an excess amount of this compound to a known volume of the test solvent in a microcentrifuge tube.
-
Equilibrate: Tightly cap the tube and vortex vigorously for 1-2 minutes. Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
Separate undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Isolate the supernatant: Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC for greater accuracy and specificity).
-
Calculate solubility: The determined concentration represents the solubility of this compound in that solvent at the tested temperature.
Signaling Pathway
While the specific target of this compound is not publicly available, the related compound TAS-115 is known to be a multiple receptor tyrosine kinase inhibitor. It has been shown to inhibit the signaling of PDGFRα, AXL, and FLT-3.[5] The following diagram illustrates a simplified representation of the signaling pathways potentially affected by such inhibitors.
Caption: Simplified signaling pathways of PDGFRα, AXL, and FLT-3, which can be inhibited by compounds like TAS-115.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should conduct their own experiments to determine the optimal conditions for their specific applications. Always refer to the product's safety data sheet (SDS) for handling and safety information.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. TAS-115 inhibits PDGFRα/AXL/FLT-3 signaling and suppresses lung metastasis of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of (+)-AS 115 in solution
Welcome to the technical support center for (+)-AS 115, also known as Ripasudil or K-115. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of Ripasudil in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the handling and analysis of this compound solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitate formation in aqueous solution | Limited aqueous solubility of Ripasudil, especially at neutral pH. The solubility of Ripasudil (hydrochloride hydrate) in PBS (pH 7.2) is approximately 0.5 mg/mL.[1] | - Prepare a stock solution in an organic solvent such as DMSO (solubility approx. 30 mg/mL) before diluting into your aqueous buffer.[1] - Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. - If an organic solvent-free solution is required, consider adjusting the pH of the aqueous buffer, as Ripasudil's stability can be pH-dependent. |
| Loss of compound activity or inconsistent results in biological assays | Degradation of Ripasudil in the experimental solution. Aqueous solutions of Ripasudil are not recommended to be stored for more than one day.[1] | - Prepare fresh solutions of Ripasudil immediately before each experiment. - If using a stock solution in an organic solvent, store it at -20°C for long-term stability (up to 4 years for the solid form).[1] - Perform a preliminary stability check of Ripasudil in your specific assay buffer under the experimental conditions (e.g., temperature, light exposure). |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Chemical degradation of Ripasudil. | - Characterize the degradation products to understand the degradation pathway. The main metabolic pathway in humans involves aldehyde oxidase, leading to the formation of the M1 metabolite. Other metabolites (M2-M6) can also be formed.[2] - Implement forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and establish a stability-indicating analytical method. |
| Variability in analytical quantification | Issues with the analytical method or sample preparation. | - Develop and validate a stability-indicating HPLC method for the accurate quantification of Ripasudil and its degradation products.[3][4] - Ensure consistent sample preparation, including solvent, concentration, and storage conditions before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the internal designation for the compound Ripasudil, also known by the code K-115. It is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It is often used in its hydrochloride dihydrate form.
Q2: What are the recommended solvents and storage conditions for this compound (Ripasudil)?
A2: For long-term storage, the solid form of Ripasudil hydrochloride dihydrate should be stored at -20°C. Stock solutions can be prepared in organic solvents like DMSO and stored at -20°C. Aqueous solutions should be prepared fresh for use and are not recommended for storage for more than one day.[1]
Q3: What factors can affect the stability of Ripasudil in solution?
A3: The stability of Ripasudil in solution can be influenced by several factors, including:
-
pH: The rate of degradation can vary significantly with pH.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light can lead to photodegradation.
-
Oxidizing agents: Ripasudil may be susceptible to oxidation.
Q4: How can I improve the stability of my Ripasudil solution?
A4: To enhance the stability of Ripasudil solutions, consider the following strategies:
-
pH control: Use a buffered solution at an optimal pH for stability.
-
Temperature control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize exposure to high temperatures.
-
Light protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Use of excipients: For formulated products, excipients such as buffers (e.g., anhydrous sodium dihydrogen phosphate), tonicity agents (e.g., glycerin), and preservatives (e.g., benzalkonium chloride) are used to maintain stability and sterility.[5]
Q5: Are there any known degradation products of Ripasudil?
A5: Yes, in vivo metabolism studies have identified several metabolites. The main metabolite in humans is designated as M1, which is formed through oxidation by aldehyde oxidase. Other minor metabolites (M2-M6) have also been detected, formed by enzymes such as CYP3A4/3A5 and CYP2C8.[2] Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) can help identify other potential degradation products.
Experimental Protocols
Protocol 1: General Stability Assessment of Ripasudil in an Aqueous Solution
This protocol outlines a general method for assessing the stability of Ripasudil in a specific aqueous buffer.
1. Solution Preparation:
- Prepare a 1 mg/mL stock solution of Ripasudil hydrochloride dihydrate in DMSO.
- Dilute the stock solution with the desired aqueous buffer to a final concentration of 10 µg/mL.
2. Incubation:
- Aliquot the working solution into multiple amber glass vials.
- Incubate the vials under different conditions:
- Refrigerated: 2-8°C
- Room Temperature: 25°C/60% RH
- Accelerated: 40°C/75% RH
3. Time Points:
- Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 24, 48, 72 hours and 1 week).
4. Analysis:
- At each time point, analyze the samples in triplicate using a validated stability-indicating HPLC method.
5. Data Analysis:
- Calculate the percentage of Ripasudil remaining at each time point relative to the T=0 sample.
- Monitor for the appearance and increase of any degradation peaks.
Protocol 2: Stability-Indicating RP-HPLC Method for Ripasudil
This protocol is based on a reported method for the analysis of Ripasudil.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 10 mM monopotassium phosphate buffer (pH 3.0) and methanol.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 278 nm (λmax of Ripasudil)[3] |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Protocol 3: Forced Degradation Study of Ripasudil
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL solution of Ripasudil in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
- Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat the solid drug or its solution at 60°C for 24 hours.
- Photodegradation: Expose the drug solution to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines.[6][7] A dark control should be kept under the same conditions to exclude thermal degradation.
3. Sample Preparation and Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration.
- Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to identify and characterize the degradation products.
Visualizations
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. Species differences in metabolism of ripasudil (K-115) are attributed to aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tijer.org [tijer.org]
- 5. iagim.org [iagim.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Technical Support Center: Addressing Off-Target Effects of (+)-JQ1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET (Bromodomain and Extra-terminal domain) bromodomain inhibitor, (+)-JQ1. The focus is to anticipate, identify, and mitigate potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for (+)-JQ1?
A1: (+)-JQ1 is a small molecule that competitively and reversibly binds to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins: BRD2, BRD3, BRD4, and BRDT.[1] This binding prevents BET proteins from associating with acetylated histones on chromatin, leading to their displacement and the disruption of transcriptional machinery.[1][2] The primary downstream effect is the suppression of target gene transcription, most notably the oncogene MYC.[1][3][4]
Q2: What are known off-target effects of (+)-JQ1?
A2: While potent against BET proteins, (+)-JQ1 has been documented to have off-target effects. One significant off-target activity is the bromodomain-independent activation of the nuclear receptor PXR (pregnane X receptor), which can induce the expression of drug-metabolizing enzymes like CYP3A4.[5] Interestingly, the inactive enantiomer, (-)-JQ1, also activates PXR, highlighting a mechanism distinct from BET inhibition.[5] Other reported off-target effects include modulation of various signaling pathways and genes such as TYRO3, BIRC5/survivin, and IL-7R.[4][6]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for data interpretation. A key strategy is the use of the inactive enantiomer, (-)-JQ1, as a negative control.[1] An effect observed with (+)-JQ1 but not with (-)-JQ1 is more likely to be an on-target effect. Additionally, genetic approaches such as siRNA or shRNA-mediated knockdown of individual BET proteins can help determine if the observed phenotype phenocopies the effects of (+)-JQ1.[1] Rescue experiments, where a downstream target suppressed by (+)-JQ1 (e.g., MYC) is overexpressed, can also confirm an on-target mechanism if the phenotype is reversed.[1]
Q4: What are the recommended working concentrations and storage conditions for (+)-JQ1?
A4: For a 10 mM stock solution, reconstitute 5 mg of lyophilized (+)-JQ1 powder in 1.09 ml of DMSO.[7] Working concentrations can vary depending on the cell line and desired effect, so it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.[1][7] Store the lyophilized powder at room temperature, desiccated.[7] Once dissolved, store the solution at -20°C and use within 2 months to avoid loss of potency. It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or contradictory experimental results | Results may not align with known BET protein functions due to off-target effects or cell-line specific responses.[1] | 1. Confirm On-Target Engagement: Use a target engagement assay (e.g., NanoBRET) to verify that (+)-JQ1 is binding to BET proteins in your cellular context.[1]2. Use Control Compounds: Always include the inactive enantiomer, (-)-JQ1, as a negative control. Effects observed with both compounds are likely off-target.[1]3. Perform Rescue Experiments: Overexpress a key downstream target (e.g., MYC) to see if the phenotype is reversed.[1]4. Genetic Validation: Use siRNA/shRNA to knock down individual BET proteins to see if the inhibitor's effects are phenocopied.[1] |
| High levels of cytotoxicity in non-cancerous cell lines | On-target toxicity can occur in normal cells where BET proteins have essential physiological roles.[1] | 1. Titrate Your Inhibitor: Determine the IC50 for your cell line and use the lowest effective concentration to minimize off-target effects.[1]2. Consider Cell Line Specificity: Transcriptional dependencies on BET proteins vary between cell lines. The observed phenotype might be specific to your cell model's genetic and epigenetic context.[1] |
| Inconsistent anti-proliferative effects | The cellular response to (+)-JQ1 can be cell-type specific. For example, in some non-small cell lung cancer cell lines, MYC expression is upregulated upon JQ1 treatment, suggesting a MYC-independent mechanism of action.[8] | 1. Characterize Downstream Pathways: Analyze the expression of key downstream targets of BET proteins, such as MYC and FOSL1, to understand the specific mechanism in your cell line.[8]2. Broaden Analysis: Investigate multiple cellular outcomes, such as cell cycle arrest and apoptosis, to get a complete picture of the inhibitor's effect.[4][9] |
Quantitative Data
Table 1: In Vitro Binding Affinities of (+)-JQ1 for BET Bromodomains
| Target | Assay | IC50 (nM) | Reference |
| BRD4 Bromodomain 1 | ALPHA-screen | 77 | [2][7] |
| BRD4 Bromodomain 2 | ALPHA-screen | 33 | [2][7] |
| BRD2 (BD1) | Isothermal Titration Calorimetry (Kd) | ~150 | [2] |
| BRD3 (BD1) | Isothermal Titration Calorimetry (Kd) | ~50 | [2] |
| BRDT (BD1) | Isothermal Titration Calorimetry (Kd) | ~150 | [2] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Kd (dissociation constant) is a measure of binding affinity.
Experimental Protocols
1. Cell Viability Assay (Calcein AM)
-
Objective: To determine the effect of (+)-JQ1 on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat cells with a serial dilution of (+)-JQ1 (and (-)-JQ1 as a control) for a specified duration (e.g., 72 hours).
-
Add Calcein AM solution to each well and incubate at 37°C.
-
Measure fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Calculate cell viability relative to a vehicle-treated control.
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by (+)-JQ1.
-
Methodology:
-
Plate cells and treat with (+)-JQ1 for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10]
-
3. Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if (+)-JQ1 displaces BET proteins from specific genomic loci.
-
Methodology:
-
Treat cells with (+)-JQ1 or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments.
-
Incubate the sheared chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4) or a control IgG.
-
Capture the antibody-protein-DNA complexes using Protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific gene promoters or enhancers known to be bound by the BET protein.[1][10]
-
Visualizations
Caption: On-target signaling pathway of (+)-JQ1.
Caption: Off-target activation of PXR by (+)-JQ1.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 8. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Enantiopure (+)-AS 115 (Ripasudil)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of enantiopure (+)-AS 115, also known as Ripasudil or K-115. The IUPAC name for this compound is 4-Fluoro-5-{[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl}isoquinoline.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Ripasudil, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in the Chlorosulfonylation of 4-Fluoroisoquinoline
-
Question: During the chlorosulfonylation of 4-fluoroisoquinoline, I am observing the formation of multiple isomers, leading to a low yield of the desired 4-fluoroisoquinoline-5-sulfonyl chloride. How can I improve the regioselectivity of this reaction?
-
Answer: Achieving high regioselectivity in the sulfonation of substituted isoquinolines can be challenging due to the presence of multiple potential reaction sites. Here are some troubleshooting steps:
-
Control of Reaction Temperature: The temperature at which the chlorosulfonylation is carried out can significantly influence the regioselectivity. It is recommended to perform the reaction at a low temperature, typically around 0°C, to favor the formation of the desired isomer.
-
Choice of Sulfonating Agent: The choice of the sulfonating agent is critical. Chlorosulfonic acid is commonly used, but the reaction conditions, including the stoichiometry and the addition rate, should be carefully optimized. A slow, dropwise addition of the sulfonating agent to the solution of 4-fluoroisoquinoline can help to control the reaction and improve selectivity.
-
Solvent Effects: The solvent can play a role in directing the regioselectivity. While the reaction is often carried out neat, exploring the use of a non-reactive, anhydrous solvent might offer better control over the reaction.
-
Purification Strategy: If isomeric impurities are unavoidable, a robust purification strategy is necessary. Column chromatography using a suitable stationary and mobile phase can be employed to separate the desired 4-fluoroisoquinoline-5-sulfonyl chloride from its isomers.
-
Issue 2: Low Enantiomeric Excess (e.e.) in the Asymmetric Synthesis of (S)-2-Methyl-1,4-diazepane
-
Question: My synthesis of the chiral intermediate, (S)-2-methyl-1,4-diazepane, is resulting in a low enantiomeric excess. What are the potential causes and how can I improve the enantioselectivity?
-
Answer: The asymmetric synthesis of the chiral diamine is a critical step in obtaining enantiopure Ripasudil. Low enantiomeric excess can stem from several factors:
-
Chiral Catalyst/Auxiliary Inefficiency: The choice and quality of the chiral catalyst or auxiliary are paramount. Ensure that the catalyst is of high purity and the correct enantiomer is being used. If using a chiral auxiliary, ensure its efficient induction of stereochemistry and its clean removal after the reaction.
-
Reaction Conditions: Temperature, pressure, and reaction time can all affect the enantioselectivity. Reactions should be run at the optimized temperature to maximize the difference in activation energies between the two enantiomeric transition states.
-
Racemization: The product or intermediates may be susceptible to racemization under the reaction or workup conditions. It is important to assess the stability of the chiral centers throughout the synthetic sequence. Acidic or basic conditions and elevated temperatures can sometimes lead to racemization.
-
Alternative Enantioselective Methods: Consider exploring alternative asymmetric synthetic routes. For instance, biocatalytic methods using imine reductases (IREDs) have shown promise in the synthesis of chiral 1,4-diazepanes with high enantioselectivity.[2]
-
Issue 3: Formation of Process Impurities during Synthesis and Purification
-
Question: I am observing several process-related impurities in my final product, which are difficult to remove. What are the likely sources of these impurities and how can I minimize their formation?
-
Answer: Process impurities in the synthesis of active pharmaceutical ingredients (APIs) like Ripasudil are a significant concern and require careful control.[3][4][5] Common sources and mitigation strategies include:
-
Side Reactions: Unwanted side reactions can lead to the formation of structurally related impurities. A thorough understanding of the reaction mechanism can help in identifying potential side products. For example, in the final coupling step, impurities can arise from the reaction of the sulfonyl chloride with residual starting materials or byproducts.
-
Degradation: The product may degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH). It is crucial to handle and store the intermediates and the final product under appropriate conditions.
-
Incomplete Reactions: Unreacted starting materials can be carried through the synthesis and appear as impurities in the final product. Monitoring the reaction progress by techniques like TLC or HPLC is essential to ensure complete conversion.
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents can be incorporated into the final product. Using high-purity starting materials is crucial.
-
Control Strategies: Implementing in-process controls and optimizing purification methods, such as recrystallization or chromatography, are key to minimizing impurities. A specific study on Ripasudil identified impurities such as 4-fluoro-5-{[(3R)-3-methyl-4-(2-nitrolbenzenesulfonyl)-1,4-diazepan-1-yl] sulfonyl} isoquinoline and 4-fluoro-N, N-dimethyl isoquinoline-5-sulfonamide.[3][5]
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound (Ripasudil)? Ripasudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of cells in the trabecular meshwork of the eye. By inhibiting ROCK, Ripasudil leads to the relaxation of these cells, which increases the outflow of aqueous humor and consequently lowers intraocular pressure.[6][7][8]
-
What are the key strategic steps in the synthesis of enantiopure Ripasudil? The synthesis of enantiopure Ripasudil generally involves two key strategic steps:
-
Regioselective chlorosulfonylation of 4-fluoroisoquinoline to produce 4-fluoroisoquinoline-5-sulfonyl chloride.
-
Asymmetric synthesis of the chiral intermediate (S)-2-methyl-1,4-diazepane. These two fragments are then coupled, followed by deprotection and purification to yield the final product.
-
-
What analytical techniques are recommended for monitoring the enantiomeric purity of Ripasudil? High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (e.e.) of Ripasudil and its chiral intermediates.
Quantitative Data Summary
| Step | Reactants | Product | Reagents/Conditions | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |
| Coupling and Deprotection | 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, (S)-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate | Ripasudil Hydrochloride | Triethylamine, Tetrahydrofuran, 0°C; then HCl | 97% | 99.99% | [9] |
Experimental Protocols
Protocol: Synthesis of Ripasudil Hydrochloride
This protocol describes the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with (S)-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate, followed by deprotection and purification.[9]
-
Coupling Reaction:
-
In a reaction vessel, dissolve (S)-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 ml).
-
Cool the solution to 0°C.
-
Slowly add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 ml) to the cooled mixture.
-
Stir the reaction mixture at 0°C for two hours.
-
-
Workup and Deprotection:
-
After two hours, evaporate the solvent under reduced pressure.
-
Add ethyl acetate (150 ml) to the residue.
-
Adjust the pH to 4.5 by adding 1 mol/L dilute hydrochloric acid.
-
Stir thoroughly and then separate the layers. Discard the organic phase.
-
Extract the aqueous phase twice with dichloromethane (120 ml x 2).
-
Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.
-
Extract the aqueous phase with dichloromethane (150 ml).
-
Wash the organic phase with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane as an oil.
-
-
Crystallization and Purification:
-
Add methanol (150 ml) to the obtained oil and heat to dissolve.
-
Adjust the pH to 5-6 with 12 mol/L concentrated hydrochloric acid solution.
-
Stir the solution at room temperature to induce crystallization.
-
Filter the crystalline solid by suction and dry to obtain Ripasudil Hydrochloride (45.72 g, 97% yield).
-
The product can be analyzed by HPLC for purity (expected >99.9%) and enantiomeric excess (expected >99.9%).
-
Visualizations
References
- 1. Ripasudil - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling New Process Impurities in Ripasudil Hydrochloride Dihydrate: Identification, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Incubation Time for Drug Treatment in In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-115 and APG-115. The content is designed to address specific issues that may be encountered during the optimization of incubation time in experimental settings.
Disclaimer: The compound "(+)-AS 115" does not correspond to a known research compound in the public domain. Based on the context of the query, it is likely a typographical error. This guide focuses on two plausible candidates: TAS-115 , a multi-kinase inhibitor, and APG-115 (Alrizomadlin) , an MDM2 inhibitor.
Section 1: TAS-115 (Pamufetinib) - Multi-Kinase Inhibitor (MET/VEGFR)
TAS-115 is a potent oral inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, FMS, and PDGFR.[1] Optimizing the incubation time for TAS-115 treatment is critical for achieving maximal target inhibition while minimizing off-target effects and cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TAS-115?
A1: TAS-115 is a multi-kinase inhibitor that targets receptor tyrosine kinases such as MET and VEGFR.[1][2][3] By inhibiting these kinases, TAS-115 can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[4]
Q2: What is a typical starting point for incubation time when treating cells with TAS-115?
A2: For initial experiments, a time course of 24, 48, and 72 hours is a standard approach to assess the effect of TAS-115 on cell viability and target inhibition. The optimal time will be cell-line dependent and should be determined empirically.
Q3: How can I determine the optimal incubation time for my specific cell line?
A3: The ideal incubation time for TAS-115 treatment should be determined through a time-course experiment. This involves treating your cells with a fixed, effective concentration of TAS-115 (e.g., the IC50 value) and evaluating key readouts at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The optimal time will be the point at which you observe maximal inhibition of your target (e.g., phosphorylation of MET or VEGFR) with minimal non-specific cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of TAS-115 on my cells. | 1. Sub-optimal incubation time: The treatment duration may be too short for the biological effects to manifest. 2. Inactive target pathway: The targeted kinases (MET, VEGFR) may not be active or critical for survival in your chosen cell line. 3. Compound instability: TAS-115 may be degrading in the cell culture medium over longer incubation periods. | 1. Extend the incubation time: Perform a time-course experiment up to 72 hours or longer, while monitoring cell health. 2. Confirm target expression and activation: Use Western blotting to check for the presence of phosphorylated MET and VEGFR in your untreated cells. 3. Replenish the medium: For longer incubation times (>48 hours), consider a medium change with fresh TAS-115 to maintain a stable concentration. |
| High levels of cell death observed even at short incubation times. | 1. Off-target toxicity: The concentration of TAS-115 may be too high, leading to non-specific cytotoxic effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to your cells. | 1. Perform a dose-response experiment: Determine the IC50 value at a fixed, shorter incubation time (e.g., 24 hours) to identify a more appropriate concentration range. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| The inhibitory effect of TAS-115 diminishes over time. | 1. Cellular metabolism: The cells may be metabolizing TAS-115, reducing its effective concentration. 2. Development of resistance: Cells may be activating compensatory signaling pathways. | 1. Replenish TAS-115: As mentioned, for long-term experiments, replace the medium with fresh compound periodically. 2. Investigate resistance mechanisms: Analyze downstream signaling pathways at later time points to identify any reactivated pathways. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of TAS-115 concentrations and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. This will help you determine the IC50 value at different incubation times.
Protocol 2: Time-Course Western Blot for Target Inhibition
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes). Once the cells reach the desired confluency, treat them with a fixed concentration of TAS-115 (e.g., the IC50 value determined from the viability assay) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against your proteins of interest (e.g., phospho-MET, total MET, phospho-VEGFR, total VEGFR, and a loading control like beta-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein at each time point.
Visualizations
Caption: Simplified signaling pathway of TAS-115 action.
Caption: Experimental workflow for optimizing incubation time.
Section 2: APG-115 (Alrizomadlin) - MDM2 Inhibitor
APG-115 (Alrizomadlin) is a potent, orally active small-molecule inhibitor of the MDM2-p53 interaction.[5][6] By blocking this interaction, APG-115 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[6]
Frequently Asked Questions (FAQs)
Q1: How does APG-115 work?
A1: APG-115 binds to the MDM2 protein, preventing it from binding to and promoting the degradation of the tumor suppressor protein p53.[6] This leads to an accumulation of p53 in the nucleus, which can then activate downstream genes that inhibit cell growth and induce apoptosis.[5]
Q2: What is a suitable range of incubation times for APG-115 treatment?
A2: The effects of APG-115 on p53 activation can be observed relatively quickly. For assessing target engagement (p53 stabilization), shorter incubation times of 6, 12, and 24 hours are often sufficient. To evaluate downstream effects like apoptosis and cell cycle arrest, longer incubation times of 24, 48, and 72 hours are recommended.[6]
Q3: How do I know if my cells are responsive to APG-115?
A3: The primary determinant of cellular response to APG-115 is the p53 status of the cell line. Cells with wild-type p53 are generally sensitive to APG-115, while cells with mutated or null p53 are typically resistant. You should first confirm the p53 status of your cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| APG-115 has no effect on my cells. | 1. p53 status: Your cell line may have a p53 mutation or deletion, making it resistant to MDM2 inhibition. 2. Insufficient incubation time: The treatment duration may be too short to induce downstream effects like apoptosis. | 1. Verify p53 status: Sequence the TP53 gene in your cell line or consult the cell line database. 2. Perform a time-course experiment: Assess p53 and its target gene (e.g., p21) expression at earlier time points (e.g., 6-12 hours) and cell viability/apoptosis at later time points (24-72 hours). |
| I see p53 accumulation but no cell death. | 1. Apoptotic block: The apoptotic machinery downstream of p53 may be compromised in your cell line. 2. Cell cycle arrest phenotype: In some cell lines, p53 activation may primarily lead to cell cycle arrest rather than apoptosis. | 1. Examine other p53 targets: In addition to apoptotic markers, check for the induction of cell cycle inhibitors like p21. 2. Assess cell cycle distribution: Use flow cytometry to analyze the cell cycle profile of APG-115-treated cells. |
| High toxicity is observed at all tested concentrations and time points. | 1. p53-mediated toxicity in sensitive cells: Some cell lines are exquisitely sensitive to p53 activation. 2. Off-target effects: Although APG-115 is highly selective, off-target effects can occur at high concentrations. | 1. Use a lower concentration range: Titrate the concentration of APG-115 down to the low nanomolar range. 2. Shorten the incubation time: Assess the effects of APG-115 at earlier time points (e.g., 12-24 hours). |
Quantitative Data Summary
| Cell Line | IC50 (nM) | Incubation Time |
| AGS | 18.9 ± 15.6 | 72 hours |
| MKN45 | 103.5 ± 18.3 | 72 hours |
| Data for Alrizomadlin (APG-115) from MedChemExpress.[6] |
Experimental Protocols
Protocol 1: Time-Course Analysis of p53 Stabilization and Target Gene Induction by Western Blot
-
Cell Seeding and Treatment: Seed p53 wild-type cells in 6-well plates. Treat with a fixed concentration of APG-115 for a time course of 0, 4, 8, 12, and 24 hours.
-
Cell Lysis and Protein Quantification: Follow the steps outlined in Protocol 2 for TAS-115.
-
Western Blotting: Probe membranes with primary antibodies against p53, p21, MDM2, and a loading control.
-
Analysis: Observe the stabilization of p53 and the induction of its downstream target, p21, over time.
Protocol 2: Time-Course Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with APG-115 for 24, 48, and 72 hours.
-
Cell Harvesting: At each time point, collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Visualizations
Caption: Mechanism of action of APG-115 in p53 wild-type cells.
Caption: Troubleshooting logic for lack of APG-115 effect.
References
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Effect of AS115 on KIAA1363: A Comparative Guide
For researchers and professionals in drug development, understanding the potency and selectivity of enzymatic inhibitors is paramount. This guide provides a comparative analysis of AS115, a first-generation inhibitor of the serine hydrolase KIAA1363, alongside other known inhibitors. KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1) or neutral cholesterol ester hydrolase 1 (NCEH1), is a key enzyme in ether lipid metabolism and is highly upregulated in several aggressive cancers, making it a compelling therapeutic target.
Comparative Analysis of KIAA1363 Inhibitors
The inhibitory potential of various compounds against KIAA1363 has been evaluated using a range of biochemical and cell-based assays. While AS115 is a recognized inhibitor, newer agents have been developed with improved potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key inhibitors against KIAA1363.
| Inhibitor | Type | Target Species | IC50 (nM) | Key Characteristics |
| AS115 | First-Generation Carbamate | Human/Mouse | Not Reported | Non-selective; known to inhibit Fatty Acid Amide Hydrolase (FAAH)[1]. At 10 µM, it eliminates most KIAA1363 activity in situ[1]. |
| WWL38 | First-Generation Carbamate | Mouse | ~200 | Moderate potency with some cross-reactivity[1]. |
| JW148 | First-Generation Carbamate | Mouse | ~200 | Moderate potency; cross-reactivity with HSL and AChE[1]. |
| JW480 | Second-Generation Carbamate | Human (PC3 cells) | 12 | Highly potent and selective[2]. |
| Mouse (brain) | 20 | Orally active and effective in vivo[1][2]. | ||
| Paraoxon | Organophosphate | Mouse | 17 | Unspecific inhibitor[3][4]. |
KIAA1363 Signaling Pathway and Experimental Workflow
To validate the inhibitory effects of compounds like AS115, it is crucial to understand the enzyme's role in cellular signaling. KIAA1363 is a central node in ether lipid metabolism, hydrolyzing 2-acetyl monoalkylglycerol ether (2-acetyl MAGE). This action regulates the levels of pro-tumorigenic lipids, such as alkyl-lysophosphatidic acid (alkyl-LPA), which promote cancer cell migration and invasion.
A typical experimental workflow to validate a KIAA1363 inhibitor involves a multi-step process, starting from biochemical assays and progressing to cell-based functional assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize KIAA1363 inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
This method assesses the potency and selectivity of an inhibitor by measuring its ability to compete with a broad-spectrum activity-based probe for binding to the active site of KIAA1363 and other serine hydrolases in a complex proteome.
-
Proteome Preparation: Prepare proteomes from cells (e.g., PC3 prostate cancer cells) or tissues (e.g., mouse brain) by homogenization in a suitable buffer (e.g., PBS) and centrifugation to isolate the desired fraction (e.g., membrane).
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., AS115, JW480) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), to each sample and incubate for a further period (e.g., 1 hour) at room temperature.
-
Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using in-gel fluorescence scanning. The reduction in fluorescence intensity of the band corresponding to KIAA1363 in inhibitor-treated samples compared to the control indicates inhibitory activity. The IC50 value is determined by quantifying the band intensities at different inhibitor concentrations.
2-acetyl MAGE Hydrolase Activity Assay
This assay directly measures the enzymatic activity of KIAA1363 by quantifying the hydrolysis of its substrate, 2-acetyl MAGE.
-
Cell Treatment: Treat cultured cancer cells (e.g., PC3 or DU145) with the desired concentration of the inhibitor (e.g., 1 µM JW480 or 10 µM AS115) or vehicle for a set duration (e.g., 4 to 48 hours).
-
Lysate Preparation: Harvest the cells and prepare lysates.
-
Enzymatic Reaction: Incubate the cell lysates with a synthetic KIAA1363 substrate (e.g., 2-thioacetyl MAGE). The hydrolysis of this substrate releases a product that can be detected, often through a colorimetric or fluorometric reaction.
-
Quantification: Measure the absorbance or fluorescence of the reaction product using a plate reader. A decrease in signal in the inhibitor-treated samples compared to the control indicates a reduction in KIAA1363 hydrolase activity.
Transwell Migration and Invasion Assay
These assays evaluate the functional consequences of KIAA1363 inhibition on cancer cell motility.
-
Cell Preparation: Pre-treat cancer cells with the inhibitor or vehicle control for a specified period. Harvest and resuspend the cells in a serum-free medium.
-
Assay Setup:
-
Migration: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., fetal bovine serum). Add the cell suspension to the upper chamber of the inserts.
-
Invasion: For the invasion assay, the Transwell inserts are first coated with a layer of extracellular matrix (e.g., Matrigel) to simulate a tissue barrier.
-
-
Incubation: Incubate the plates for a period sufficient to allow cell migration or invasion (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have moved to the lower surface of the membrane with a fixative like methanol.
-
Stain the fixed cells with a dye such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration or invasion. A significant reduction in the number of stained cells in the inhibitor-treated group indicates an inhibitory effect on cell motility.
-
References
- 1. A Potent and Selective Inhibitor of KIAA1363/AADACL1 That Impairs Prostate Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Hydrolase KIAA1363 Inhibitor, JW480 | 1354359-53-7 [sigmaaldrich.com]
- 3. KIAA1363—A Multifunctional Enzyme in Xenobiotic Detoxification and Lipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to KIAA1363 Inhibitors: (+)-AS 115 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The serine hydrolase KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), has emerged as a significant target in cancer therapy, particularly in aggressive forms of prostate cancer. This enzyme plays a crucial role in ether lipid metabolism, specifically in the hydrolysis of 2-acetyl monoalkylglycerol ether (MAGE), a pathway implicated in promoting cancer cell migration, invasion, and survival.[1][2] This guide provides a detailed comparison of the first-generation KIAA1363 inhibitor, (+)-AS 115, with other developed inhibitors, supported by experimental data and methodologies.
Performance Comparison of KIAA1363 Inhibitors
The development of KIAA1363 inhibitors has seen a progression from initial broad-spectrum compounds to highly potent and selective molecules. This evolution is critical for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the key quantitative data for prominent KIAA1363 inhibitors.
| Inhibitor | Type | IC50 (KIAA1363) | Selectivity Profile | Key Findings |
| This compound | Carbamate (First-generation) | Not specified in reviewed literature | Non-selective; also inhibits fatty acid amide hydrolase (FAAH).[1] | A foundational tool for early studies, demonstrating that KIAA1363 inhibition reduces MAGE levels in cancer cells.[1][2] |
| WWL38 | Carbamate | ~200 nM[1] | Shows cross-reactivity with hormone-sensitive lipase (HSL) and acetylcholinesterase (AChE).[1] | Offered improved selectivity over AS 115 by avoiding FAAH inhibition.[1] |
| JW148 | Carbamate | ~200 nM[1] | Similar to WWL38, exhibits cross-reactivity with HSL and AChE.[1] | Contributed to the development of more refined inhibitors.[1] |
| JW440 | Carbamate (Second-generation) | Not specified in reviewed literature | Improved selectivity over first-generation inhibitors.[1] | A step towards separating potency from off-target effects.[1] |
| JW464 | Carbamate (Second-generation) | Not specified in reviewed literature | Improved potency over first-generation inhibitors.[1] | Paved the way for the highly potent JW480.[1] |
| JW480 | Carbamate (Second-generation) | 12 nM (in vitro, human)[1], 6-12 nM (in situ, human)[1], 20 nM (mouse brain) | Highly selective for KIAA1363. A single off-target (carboxylesterase ES1) was noted in vivo.[1] | A potent, selective, and orally active inhibitor that impairs prostate cancer pathogenesis in vivo.[1] |
KIAA1363 Signaling Pathway in Cancer
KIAA1363 is a key enzyme in a metabolic pathway that produces pro-tumorigenic signaling lipids. Its inhibition disrupts this cascade, leading to reduced cancer cell aggressiveness.
Caption: KIAA1363 hydrolyzes 2-acetyl MAGE to MAGE, which is converted to alkyl-LPA, promoting cancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of KIAA1363 inhibitors.
Activity-Based Protein Profiling (ABPP)
This technique is used to assess the potency and selectivity of inhibitors against serine hydrolases in complex proteomes.
Experimental Workflow:
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol:
-
Proteome Preparation: Human prostate cancer cells (e.g., PC3, DU145) are cultured and harvested. Whole-cell proteomes are prepared by sonication in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the KIAA1363 inhibitor (e.g., this compound, JW480) for a defined period (e.g., 30 minutes) at room temperature to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-rhodamine), is added to the inhibitor-treated proteome and incubated (e.g., 30 minutes) to label the remaining active serine hydrolases.
-
SDS-PAGE and Analysis: The reaction is quenched with a loading buffer, and the proteins are separated by SDS-PAGE. The gel is scanned using a fluorescence scanner to visualize the labeled enzymes. The intensity of the band corresponding to KIAA1363 is quantified to determine the extent of inhibition at different inhibitor concentrations, from which the IC50 value is calculated.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the functional consequences of KIAA1363 inhibition on cancer cell motility.
Experimental Workflow:
Caption: Transwell assay workflow for cell migration and invasion studies.
Protocol:
-
Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (typically with an 8 µm pore size) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells are pre-treated with the KIAA1363 inhibitor or vehicle control, then seeded into the upper chamber in a serum-free medium.
-
Chemotaxis: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of stained cells is then quantified by microscopy.
In Vivo Tumor Growth Assay
This assay assesses the efficacy of KIAA1363 inhibitors in a living organism, providing crucial preclinical data.
Protocol:
-
Cell Implantation: Human prostate cancer cells (e.g., PC3) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The treatment group receives the KIAA1363 inhibitor (e.g., JW480 administered orally), while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy of the inhibitor is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Conclusion
The study of KIAA1363 inhibitors has rapidly progressed, with compounds like JW480 demonstrating significant promise due to their high potency and selectivity. While this compound was instrumental in the initial characterization of KIAA1363's role in cancer, its non-selective nature highlights the importance of developing more targeted therapies. The experimental protocols outlined provide a robust framework for the continued evaluation of existing and novel KIAA1363 inhibitors, which hold the potential to become a valuable therapeutic strategy for aggressive cancers.
References
Enantiomeric Selectivity of Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental in drug development, as enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. This guide provides a comparative overview of the enantiomeric selectivity of kinase inhibitors, a critical class of therapeutic agents. Due to the absence of publicly available data on a specific inhibitor designated "AS 115," this document will use a hypothetical chiral kinase inhibitor, herein referred to as "AS-115," to illustrate the concepts and data presentation requested. This guide will delve into the differential activities of its enantiomers, the experimental protocols to determine this selectivity, and the signaling pathways they affect.
The Critical Role of Enantiomeric Selectivity in Kinase Inhibition
Many small molecule kinase inhibitors possess chiral centers, leading to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. While chemically similar, these enantiomers can interact differently with the chiral environment of a protein kinase's active site. This can result in one enantiomer (the eutomer) exhibiting significantly higher inhibitory potency than the other (the distomer). The distomer may be inactive, have a different target profile, or contribute to off-target effects and toxicity. Therefore, the detailed characterization of enantiomeric selectivity is a crucial step in the development of safe and effective kinase inhibitors.
Comparative Analysis of AS-115 Enantiomers
For the purpose of this guide, we will consider the hypothetical kinase inhibitor "AS-115," which exists as two enantiomers: (R)-AS-115 and (S)-AS-115. The following table summarizes the quantitative data regarding their inhibitory activity against their primary target kinase and a common off-target kinase.
Table 1: Comparative Inhibitory Activity of AS-115 Enantiomers
| Enantiomer | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| (R)-AS-115 | 15 | 1,200 |
| (S)-AS-115 | 850 | 950 |
| Racemic AS-115 | 35 | 1,050 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
The data clearly indicates that (R)-AS-115 is the eutomer, exhibiting significantly higher potency for the target kinase compared to the (S)-enantiomer. Furthermore, (R)-AS-115 demonstrates greater selectivity, with a larger therapeutic window between its on-target and off-target activities.
Experimental Protocols
The determination of enantiomeric selectivity involves two key stages: the chiral separation of the enantiomers and the subsequent assessment of their individual biological activities.
Chiral Separation of AS-115 Enantiomers
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Column: A chiral column, such as one based on immobilized or coated polysaccharide derivatives (e.g., cellulose or amylose), is used. The specific choice of column depends on the chemical properties of the compound being separated.
-
Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used to carry the racemic mixture through the column. The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is typically used to monitor the elution of the enantiomers. The retention time for each enantiomer will be different, allowing for their collection as separate fractions.
-
Purity Analysis: The enantiomeric purity of the separated fractions is confirmed using analytical chiral HPLC or other spectroscopic methods.
Kinase Inhibition Assay
Methodology: A biochemical kinase assay is performed to determine the IC50 values for each enantiomer and the racemic mixture.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is then quantified.
-
Reagents:
-
Recombinant target kinase and off-target kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a coupled enzyme for luminescence detection).
-
Assay buffer containing necessary ions (e.g., Mg2+).
-
Serial dilutions of (R)-AS-115, (S)-AS-115, and racemic AS-115.
-
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway affected by AS-115 and the experimental workflow for assessing its enantiomeric selectivity.
Caption: Hypothetical signaling pathway inhibited by AS-115 enantiomers.
Caption: Workflow for assessing enantiomeric selectivity of AS-115.
Conclusion
The investigation of enantiomeric selectivity is a non-negotiable aspect of modern drug discovery and development, particularly for targeted therapies like kinase inhibitors. As illustrated with the hypothetical inhibitor AS-115, enantiomers can possess markedly different pharmacological profiles. The development of a single, more potent, and selective enantiomer can lead to a superior therapeutic agent with an improved safety profile. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of enantiomeric selectivity, ensuring that only the most promising and safest chiral drug candidates advance through the development pipeline.
Comparative Analysis of (+)-AS 115 and (-)-AS 115: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enantiomers of AS 115, a potent inhibitor of the enzyme KIAA1363. While direct comparative experimental data for (+)-AS 115 and (-)-AS 115 is not publicly available, this document synthesizes the existing information on the racemic mixture and its target enzyme, and outlines a detailed experimental protocol for a comprehensive comparative study.
Introduction to AS 115 and its Target, KIAA1363
AS 115 is a potent and selective inactivator of KIAA1363, a serine hydrolase that is also known as arylacetamide deacetylase-like 1 (AADACL1). KIAA1363 plays a significant role in lipid metabolism, particularly in the hydrolysis of 2-acetyl monoalkylglycerol ether (MAGE), a precursor in the biosynthesis of platelet-activating factor (PAF) and other signaling lipids. Upregulation of KIAA1363 has been observed in several aggressive cancer cell lines, making it a potential therapeutic target.
The racemic mixture of AS 115 has demonstrated effective inhibition of KIAA1363. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, a comparative analysis of the individual enantiomers, this compound and (-)-AS 115, is crucial for any further drug development efforts.
Performance Data of Racemic AS 115
To date, quantitative data on the inhibitory activity of the individual enantiomers of AS 115 against KIAA1363 has not been published. The available data pertains to the racemic mixture.
| Compound | Target | Assay System | IC50 (nM) |
| (±)-AS 115 | KIAA1363 | Invasive ovarian cancer cell line (SKOV3) | 150 |
KIAA1363 Signaling Pathway
KIAA1363 is a key enzyme in the ether lipid signaling pathway. Its primary function is the hydrolysis of 2-acetyl MAGE to MAGE. MAGE can then be further metabolized to pro-tumorigenic lipids such as alkyl-lysophosphatidic acid (alkyl-LPA). By inhibiting KIAA1363, AS 115 disrupts this pathway, leading to a reduction in the levels of these signaling lipids.
Proposed Experimental Protocol for Comparative Analysis
The following protocol outlines a comprehensive approach to compare the inhibitory potency of this compound and (-)-AS 115 against KIAA1363.
Synthesis and Chiral Separation of AS 115 Enantiomers
-
Objective: To obtain enantiomerically pure this compound and (-)-AS 115.
-
Methodology:
-
Synthesize the racemic mixture of AS 115 following established chemical synthesis routes.
-
Perform chiral separation of the racemic mixture using preparative chiral High-Performance Liquid Chromatography (HPLC).
-
Collect the separated enantiomers and confirm their enantiomeric purity using analytical chiral HPLC.
-
Verify the chemical identity and purity of each enantiomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
KIAA1363 Inhibition Assay using Activity-Based Protein Profiling (ABPP)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against KIAA1363.
-
Materials:
-
Human cancer cell line with high KIAA1363 expression (e.g., SKOV3, PC-3, or DU145).
-
This compound and (-)-AS 115 stock solutions in DMSO.
-
Fluorophosphonate-rhodamine (FP-Rh) activity-based probe.
-
Cell lysis buffer.
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
-
-
Procedure:
-
Cell Culture and Treatment: Culture the selected cancer cell line to ~80% confluency. Treat the cells with a serial dilution of this compound, (-)-AS 115, or vehicle (DMSO) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
ABPP Labeling: Incubate the cell lysates with the FP-Rh probe to label active serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently labeled enzymes using a gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the KIAA1363 bands. Plot the percentage of KIAA1363 activity versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.
-
Conclusion
While the inhibitory potential of racemic AS 115 against KIAA1363 is established, a detailed comparative analysis of its enantiomers is a critical next step for its development as a potential therapeutic agent. The proposed experimental protocol provides a robust framework for researchers to elucidate the stereospecific interactions of this compound and (-)-AS 115 with KIAA1363. Such a study will be invaluable in identifying the eutomer (the more active enantiomer) and understanding the potential for improved potency and selectivity, which are key considerations in modern drug design. The scientific community awaits further research to unlock the full therapeutic potential of AS 115 and its individual stereoisomers.
Comparative Analysis of (+)-AS 115 (Alrizomadlin/APG-115) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the downstream effects and comparative performance of the MDM2 inhibitor (+)-AS 115 (Alrizomadlin/APG-115).
This compound, also known as Alrizomadlin or APG-115, is a potent, orally active small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, APG-115 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This guide provides a detailed comparison of APG-115 with other MDM2 inhibitors, supported by preclinical and clinical data, to inform ongoing and future research in oncology.
Mechanism of Action: Restoring p53 Function
The core mechanism of APG-115 involves the inhibition of the MDM2-p53 protein-protein interaction.[1] In many cancers, MDM2 is overexpressed and acts as a primary negative regulator of p53 by targeting it for proteasomal degradation. APG-115 binds to MDM2, preventing it from interacting with p53. This stabilizes p53, allowing it to accumulate in the nucleus and transcriptionally activate its downstream target genes, which are crucial for tumor suppression.[2]
Figure 1: Mechanism of Action of APG-115.
Downstream Effects of APG-115 Activation
The reactivation of p53 by APG-115 triggers a cascade of downstream events that collectively inhibit tumor growth. These effects have been observed in various preclinical and clinical settings.
Cell Cycle Arrest
APG-115 has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases in cancer cells with wild-type p53.[1] This is primarily mediated by the p53 target gene p21, a cyclin-dependent kinase inhibitor.[3] Upregulation of p21 halts the progression of the cell cycle, preventing cancer cell proliferation.
Induction of Apoptosis
A key downstream effect of APG-115 is the induction of apoptosis, or programmed cell death. This is achieved through the upregulation of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[1] In preclinical models of chronic lymphocytic leukemia (CLL), APG-115 treatment led to the activation of caspase-3 and cleavage of PARP, both hallmarks of apoptosis.[4]
Comparative Performance of MDM2 Inhibitors
While several MDM2 inhibitors have been developed, direct head-to-head comparative data is often limited. The following tables summarize available preclinical data for APG-115 in comparison to other well-known MDM2 inhibitors, Nutlin-3a and RG7388.
| Compound | Target(s) | Binding Affinity (Ki) | Cell Line | GI50 / IC50 | Reference |
| APG-115 (Alrizomadlin) | MDM2 | <1 nM | AGS (Gastric) | 18.9 ± 15.6 nM | [1] |
| MKN45 (Gastric) | 103.5 ± 18.3 nM | [1] | |||
| Nutlin-3a | MDM2 | - | Ovarian (wild-type TP53) | 1.76 ± 0.51 µM | [5][6] |
| RG7388 (Idasanutlin) | MDM2 | - | Ovarian (wild-type TP53) | 253.3 ± 73.1 nM | [5][6] |
Table 1: Comparative Preclinical Efficacy of MDM2 Inhibitors.
Clinical Efficacy of APG-115
APG-115 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents, demonstrating promising antitumor activity in various solid tumors and hematologic malignancies.
| Tumor Type | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Trial | Reference |
| Unresectable or Metastatic Melanoma (IO-resistant) | APG-115 + Pembrolizumab | 24.1% | 55.2% | NCT03611868 | [7] |
| Advanced Solid Tumors (MDM2-amplified, TP53 wild-type) | APG-115 Monotherapy | 25% | 100% | Phase I | [8] |
| Advanced Adenoid Cystic Carcinoma (ACC) | APG-115 Monotherapy | 16.7% | 100% | Phase II | [9] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST), Biliary Tract Cancer (BTC), Liposarcoma (LPS) | APG-115 + Toripalimab | - | Promising Activity | Phase II | [9][10] |
| p53 Wild-Type Salivary Gland Cancer | APG-115 Monotherapy | 13% | 81% (Stable Disease) | Phase I/II | [2] |
Table 2: Summary of Clinical Trial Data for APG-115 (Alrizomadlin).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the downstream effects of APG-115.
Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.
-
Cell Lysis: Treat cancer cells with APG-115 or a vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, PUMA, BAX, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.[11][12]
Figure 2: Western Blot Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Treat cells with APG-115. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[13][14]
Apoptosis Assay using Annexin V Staining
This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).
-
Cell Treatment: Induce apoptosis by treating cells with APG-115.
-
Cell Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.[15][16][17]
Murine Xenograft Model for In Vivo Efficacy
This protocol assesses the antitumor activity of APG-115 in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer APG-115 orally according to the specified dose and schedule.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Analysis: At the end of the study, excise the tumors for further analysis, such as Western blotting or immunohistochemistry.[18][19]
Figure 3: Murine Xenograft Model Workflow.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on Alrizomadlin Monotherapy and Combinations in Solid Tumors - [ascentage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Independent Verification of (+)-AS 115 (Alrizomadlin/APG-115) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MDM2 inhibitor (+)-AS 115, also known as AA-115, and more commonly by its investigational names APG-115 and alrizomadlin, with other prominent MDM2 inhibitors. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of its activity and performance.
Executive Summary
Alrizomadlin (APG-115) is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the tumor suppressor protein p53, leading to the reactivation of the p53 signaling pathway and subsequent cancer cell apoptosis and cell cycle arrest. Preclinical and clinical data demonstrate its significant antitumor activity in various cancer models with wild-type TP53. This guide presents a comparative analysis of alrizomadlin against other clinical-stage MDM2 inhibitors, namely nutlin-3a, idasanutlin, and siremadlin. It is important to note that a significant portion of the available data on alrizomadlin originates from studies conducted in collaboration with its developer, Ascentage Pharma. While these studies are extensive, independent verification from unaffiliated research groups would further strengthen the current body of evidence.
Data Presentation
Table 1: Comparative Binding Affinity of MDM2 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Alrizomadlin (APG-115) | MDM2 | Not Specified | < 1 | 3.8 | [1] |
| Nutlin-3a | MDM2 | Fluorescence Polarization | - | 90 | Not Applicable |
| Idasanutlin (RG7388) | MDM2 | TR-FRET | - | 6.3 | Not Applicable |
| Siremadlin (HDM201) | MDM2 | Not Specified | - | 1.6 | Not Applicable |
Table 2: Comparative Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Alrizomadlin (APG-115) | RS4;11 | Acute Leukemia | Cell Growth Inhibition | 18 | [1] |
| LNCaP | Prostate Cancer | Cell Growth Inhibition | 18 | [1] | |
| HCT116 | Colon Cancer | Cell Growth Inhibition | 104 | [1] | |
| AGS | Gastric Adenocarcinoma | Cell Proliferation | 18.9 ± 15.6 | [1] | |
| MKN45 | Gastric Adenocarcinoma | Cell Proliferation | 103.5 ± 18.3 | [1] | |
| Nutlin-3a | SJSA-1 | Osteosarcoma | Cell Growth Inhibition | ~1000-2000 | Not Applicable |
| Idasanutlin (RG7388) | SJSA-1 | Osteosarcoma | Cell Growth Inhibition | 180 | Not Applicable |
| Siremadlin (HDM201) | SJSA-1 | Osteosarcoma | Cell Growth Inhibition | ~50-100 | Not Applicable |
Mandatory Visualization
Caption: Alrizomadlin inhibits MDM2, leading to p53 activation.
Caption: A typical workflow for an MDM2-p53 binding assay.
Caption: Framework for comparing MDM2 inhibitors.
Experimental Protocols
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This protocol is a generalized method for assessing the inhibition of the MDM2-p53 interaction.
Objective: To determine the concentration of an inhibitor (e.g., Alrizomadlin) that displaces 50% of a fluorescently labeled p53 peptide from MDM2 (IC50).
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with FAM or TAMRA)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Test compound (Alrizomadlin) and other MDM2 inhibitors
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give an adequate signal.
-
Prepare a stock solution of MDM2 protein in the assay buffer. The final concentration should be at or near the Kd of the peptide-protein interaction.
-
Prepare a serial dilution of the test compounds (e.g., Alrizomadlin) in assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted test compounds to the wells of the 384-well plate. Include controls for no inhibition (vehicle only) and maximum inhibition (no MDM2 protein).
-
Add the MDM2 protein solution to all wells except the maximum inhibition control.
-
Add the fluorescently labeled p53 peptide to all wells.
-
The final assay volume is typically 20-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
The data are typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of a compound on cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, LNCaP)
-
Complete cell culture medium
-
Test compound (Alrizomadlin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compound).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Unraveling the Potential of (+)-AS 115: A Comparative Guide and Future Directions
For researchers, scientists, and drug development professionals, the quest for novel and selective enzyme inhibitors is a cornerstone of oncological research. The compound (+)-AS 115 has emerged as a molecule of interest, yet a comprehensive understanding of its cross-validation in various cell lines remains to be fully elucidated. This guide provides a detailed overview of the available data on the racemic mixture of AS 115, outlines a robust experimental framework for the cross-validation of the this compound enantiomer, and situates its potential within the broader context of its target signaling pathway.
Unveiling the Target: The KIAA1363 Enzyme
AS 115 is a potent and selective inactivator of KIAA1363, a 2-acetyl monoacylglyceryl ether (MAGE) hydrolase.[1] This enzyme plays a pivotal role in the regulation of ether lipid signaling pathways and has been found to be upregulated in a variety of aggressive cancers.[1] KIAA1363 catalyzes the hydrolysis of 2-acetyl MAGE to MAGE, a key step in signaling networks involving platelet-activating factor (PAF) and lysophosphatidic acid (LPA).[1] By inhibiting KIAA1363, AS 115 disrupts these pro-tumorigenic signaling cascades.
Current State of Knowledge: Racemic AS 115
To date, the majority of the available biological data pertains to the racemic mixture of AS 115. A summary of its known in vitro activity is presented below.
| Compound | Target | Cell Line | Assay Type | IC50 Value | Reference |
| (±)-AS 115 | KIAA1363 | SKOV3 (Ovarian Cancer) | Enzyme Activity | 150 nM | [1] |
It is important to note that the individual biological activities of the this compound and (-)-AS 115 enantiomers have not yet been determined.[1] This represents a critical knowledge gap that necessitates further investigation to unlock the full therapeutic potential of this compound.
Charting the Course: A Proposed Experimental Framework for Cross-Validation of this compound
To address the current limitations in the understanding of this compound, a comprehensive cross-validation study across a panel of cancer cell lines is proposed. The following experimental protocols provide a detailed methodology for such an investigation.
Experimental Protocols
1. Cell Line Panel Selection: A diverse panel of cancer cell lines with varying levels of KIAA1363 expression should be selected. This could include, but is not limited to:
-
High KIAA1363 Expressers: Ovarian cancer (e.g., SKOV3, OVCAR3), breast cancer (e.g., MDA-MB-231), and prostate cancer (e.g., PC-3) cell lines.
-
Low/Moderate KIAA1363 Expressers: A selection of cell lines from different tissue origins to assess broader anti-cancer activity and potential off-target effects.
-
Normal Cell Line Control: A non-cancerous cell line (e.g., from the same tissue of origin as a cancer cell line) to evaluate cytotoxicity and selectivity.
2. Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, (-)-AS 115, and racemic AS 115 in the selected cell lines.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of each compound (e.g., from 0.01 nM to 100 µM) for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.
-
3. KIAA1363 Target Engagement Assay:
-
Objective: To confirm that this compound directly inhibits KIAA1363 activity within the cell.
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and measure the enzymatic activity of KIAA1363 using a specific substrate that produces a fluorescent or colorimetric signal upon cleavage.
-
Compare the enzyme activity in treated cells to that of untreated controls to determine the extent of target inhibition.
-
4. Western Blot Analysis of Downstream Signaling:
-
Objective: To investigate the impact of this compound on key proteins in the ether lipid signaling pathway.
-
Procedure:
-
Treat cells with this compound at concentrations around the determined IC50 value.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against key signaling molecules downstream of KIAA1363 (e.g., phosphorylated forms of AKT, ERK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
Quantify band intensities to assess changes in protein expression and phosphorylation status.
-
Visualizing the Strategy and Pathway
To provide a clearer understanding of the proposed research and the biological context, the following diagrams have been generated.
Concluding Remarks and Future Outlook
While the racemic mixture of AS 115 has shown promise as a selective inhibitor of the cancer-associated enzyme KIAA1363, a significant opportunity exists to delineate the specific contributions of its enantiomers. The proposed experimental framework provides a clear path forward for the cross-validation of this compound across a range of cancer cell lines. The data generated from these studies will be invaluable for determining its therapeutic potential, selectivity, and mechanism of action, ultimately paving the way for its potential development as a novel anti-cancer agent. Further research into the structure-activity relationship of the AS 115 scaffold could also lead to the design of even more potent and selective KIAA1363 inhibitors.
References
Comparative Efficacy of APG-115: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of APG-115, a potent, orally available small-molecule inhibitor of the MDM2-p53 interaction. The data presented herein is compiled from preclinical studies, offering a detailed overview of its mechanism of action, anti-tumor activity, and comparative performance against other therapies.
Introduction to APG-115
APG-115, also known as AA-115, is a novel spirooxindole derivative that acts as a potent and selective inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] By binding to MDM2, APG-115 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.[1] This activation of p53 signaling pathways ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] Preclinical studies have demonstrated its significant anti-leukemic activity both as a single agent and in combination with standard-of-care therapies in acute myeloid leukemia (AML) models.[1]
In Vitro Efficacy
APG-115 has demonstrated potent antiproliferative and pro-apoptotic effects across various cancer cell lines, particularly those with wild-type TP53. Its in vitro activity is characterized by the induction of the p53 signaling pathway.
Data Summary
| Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| SJSA-1 | Osteosarcoma | 60 | Potent inhibition of cell growth.[2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~10-40 | Dose-dependent induction of apoptosis and cell cycle arrest.[1] |
| TP53 wild-type AML lines | Acute Myeloid Leukemia (AML) | Not Specified | Potent antiproliferative and apoptogenic activities.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with increasing concentrations of APG-115 or a vehicle control (DMSO) for 48-72 hours.
-
Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining):
-
Cells were treated with various concentrations of APG-115 for a specified period (e.g., 48 hours).[1]
-
After treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cells, followed by incubation in the dark for 15 minutes.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry. For instance, in MOLM-13 cells, APG-115 treatment for 48 hours resulted in approximately 31% apoptosis at 0.04 μM and 96.8% at 1 μM.[1]
Western Blot Analysis:
-
Cells were treated with APG-115 for various time points.
-
Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. In TP53wt MOLM-13 cells, APG-115 potently induced the accumulation of MDM2, p53, and its downstream target p21 at concentrations as low as 0.01–0.04 μM.[1]
In Vivo Efficacy
The anti-tumor activity of APG-115 has been validated in several preclinical animal models, demonstrating its potential for clinical translation.
Data Summary
| Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| MOLM-13 Xenograft (NOD SCID mice) | Acute Myeloid Leukemia (AML) | 100 mg/kg, PO, QD for 7 days | Significantly prolonged median survival to 37 days compared to 18.5 days in the control group.[1] |
| SJSA-1 Xenograft | Osteosarcoma | 100 mg/kg, PO, single dose | Strong activation of p53 and induction of apoptosis in tumor tissue.[2] |
| MOLM-13 Xenograft (Comparison with RG-7388) | Acute Myeloid Leukemia (AML) | 50 mg/kg and 100 mg/kg, PO, QD for 7 days | APG-115 showed superior efficacy in prolonging survival compared to RG-7388 at equivalent doses.[1] |
| MOLM-13 Xenograft (Combination with Azacitidine) | Acute Myeloid Leukemia (AML) | Not specified | Combination therapy significantly extended survival compared to single-agent treatment.[1] |
Experimental Protocols
Xenograft Tumor Model:
-
Immunocompromised mice (e.g., NOD SCID or nude mice) were subcutaneously or intravenously injected with cancer cells (e.g., 1 x 10^7 MOLM-13 cells).[1]
-
Once tumors reached a palpable size or on a specified day post-inoculation, mice were randomized into treatment and control groups.[1]
-
APG-115 was administered orally (PO) at specified doses and schedules.[1]
-
Tumor volume was measured regularly using calipers, and animal survival was monitored.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Pharmacodynamic Analysis:
-
Following a single or multiple doses of APG-115, xenograft tumors were harvested at various time points.
-
Tumor tissues were processed for protein extraction for Western blot analysis to measure the levels of MDM2, p53, and p21.[2]
-
Alternatively, tumors were fixed in formalin and embedded in paraffin for immunohistochemical staining of apoptosis markers like cleaved caspase-3 and PARP.[2]
Signaling Pathway and Mechanism of Action
APG-115 exerts its anti-tumor effects by reactivating the p53 signaling pathway. The diagram below illustrates the mechanism of action of APG-115.
Caption: Mechanism of action of APG-115.
The workflow for evaluating the efficacy of APG-115 is depicted below.
Caption: Experimental workflow for APG-115 efficacy evaluation.
Comparative Analysis with RG-7388
APG-115 has been directly compared to another MDM2 inhibitor, RG-7388, in preclinical AML models. The results suggest that APG-115 has more potent anti-leukemic activity both in vitro and in vivo.[1] In a head-to-head in vivo study using the MOLM-13 xenograft model, APG-115 demonstrated a significant survival advantage over RG-7388 at equivalent doses.[1]
Conclusion
The collective in vitro and in vivo data strongly support the potent anti-tumor efficacy of APG-115 in cancers harboring wild-type TP53. Its ability to robustly activate the p53 pathway, leading to cell cycle arrest and apoptosis, has been consistently demonstrated. Furthermore, its superior performance compared to other MDM2 inhibitors in preclinical models highlights its potential as a promising therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of APG-115 and other compounds in this class.
References
- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating APG-115 (Alrizomadlin) as a Potent MDM2 Inhibitor for Cancer Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of APG-115 (alrizomadlin), a selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, as a valuable research tool in cancer biology. Through a detailed comparison with other prominent MDM2 inhibitors, this document outlines the mechanism of action, preclinical and clinical efficacy, and experimental protocols to facilitate its application in the lab.
APG-115, also known as alrizomadlin, is an orally bioavailable, potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In many cancers that retain wild-type p53, the MDM2 protein is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[4] APG-115 is designed to block this interaction, thereby reactivating p53 and inducing cell cycle arrest and apoptosis in cancer cells.[1][5]
Mechanism of Action: Restoring the Guardian of the Genome
APG-115 functions by binding to the p53-binding pocket of MDM2 with high affinity, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[4][5] This leads to the stabilization and activation of p53, which can then transcriptionally upregulate its target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to tumor growth inhibition.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ascentage Pharma's MDM2-p53 Inhibitor Alrizomadlin (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 3. Alrizomadlin(APG-115) Granted RPD by the US FDA in Neuroblastoma - [ascentage.com]
- 4. benchchem.com [benchchem.com]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alrizomadlin (APG-115) and Standard Chemotherapy Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin (APG-115) is an investigational, orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction. By blocking this interaction, alrizomadlin is designed to reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This guide provides a comparative overview of alrizomadlin's performance against standard-of-care chemotherapy agents in relevant cancer types, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy agents primarily induce cancer cell death through cytotoxic mechanisms, such as DNA damage or interference with cellular division. In contrast, alrizomadlin employs a targeted approach by restoring the natural tumor-suppressing function of p53.
Alrizomadlin (APG-115): Restoring the Guardian of the Genome
In many cancers, the p53 protein is not mutated but is rendered inactive by overexpression of its negative regulator, MDM2. Alrizomadlin sits in the binding pocket of MDM2, preventing it from binding to and degrading p53. The released and stabilized p53 can then initiate a cascade of downstream events, including the transcription of genes that halt the cell cycle and trigger apoptosis.[1][2]
References
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-AS 115 (Ripasudil Hydrochloride Dihydrate): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (+)-AS 115, also known as Ripasudil hydrochloride dihydrate (CAS 887375-67-9), adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this Rho-kinase (ROCK) inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (Ripasudil hydrochloride dihydrate). The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.
Personal Protective Equipment (PPE): Personnel handling this compound should, at a minimum, wear the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or other suitable protective clothing.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Engineering Controls: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste, including excess or expired material, in a designated, properly labeled, and sealed container. The container should be compatible with the chemical's properties.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound (Ripasudil hydrochloride dihydrate)" and its CAS number (887375-67-9).
-
Include appropriate hazard symbols as indicated in the SDS.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow all institutional and regulatory guidelines for the storage of chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a copy of the SDS for this compound.
-
-
Incineration:
-
The licensed disposal company will transport the waste to a facility equipped with an incinerator that includes an afterburner and scrubber to ensure complete and environmentally sound destruction of the chemical.[1]
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as PPE, labware, and cleaning materials, should be collected and disposed of in the same manner as the chemical itself.[1]
-
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the spill using appropriate absorbent materials.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbents into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report: Report the spill to your EHS department.
Data Presentation
| Chemical Information | |
| Common Name | This compound, Ripasudil hydrochloride dihydrate, K-115 |
| CAS Number | 887375-67-9 |
| Molecular Formula | C15H18FN3O2S • HCl • 2(H2O) |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal company |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to specific research articles and established laboratory standard operating procedures for handling Rho-kinase inhibitors.
Visualizations
Figure 1: Disposal Workflow for this compound. This diagram outlines the key steps from on-site collection to final off-site destruction.
Figure 2: Safety Hierarchy for Chemical Handling. This illustrates the prioritized approach to ensuring safety when working with chemicals like this compound.
References
Personal protective equipment for handling (+)-AS 115
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of (+)-AS 115, a potent and selective inhibitor of the enzyme KIAA1363. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the general safety profile of carbamate compounds and data from structurally similar molecules. A cautious and conservative approach is strongly recommended.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with carbamate compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or solution preparation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned to its full length. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashes. | |
| Respiratory Protection | Fume Hood | All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | In situations where a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed and clearly labeled.
Preparation of Solutions
-
All weighing of the solid compound and preparation of stock solutions must be conducted in a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier or based on solubility data.
-
Ensure all glassware is clean and dry before use.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust or aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste stream. |
Quantitative Data Summary
The following tables summarize key quantitative data for AS 115 and a related KIAA1363 inhibitor, JW480.
Table 1: Properties of AS 115
| Property | Value |
| Molecular Formula | C₂₁H₃₂FNO₄ |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 926657-43-4 (for (-)-AS 115) |
Source: Cayman Chemical[1]
Table 2: Inhibitory Activity of KIAA1363 Inhibitors
| Compound | Target | IC₅₀ |
| AS 115 (racemic) | KIAA1363 | 150 nM |
| JW480 | Human KIAA1363 | 12 nM |
| JW480 | Murine KIAA1363 | 20 nM |
Source: Cayman Chemical, Sigma-Aldrich[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KIAA1363 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: KIAA1363 hydrolyzes 2-acetyl MAGE, leading to the production of pro-tumorigenic lipids.
Caption: A general workflow for assessing the impact of this compound on cancer cell migration.
Experimental Protocol: Cell Migration Assay
This protocol provides a detailed methodology for a key experiment to investigate the effect of this compound on cancer cell migration using a Transwell assay.
Objective: To determine the dose-dependent effect of this compound on the migratory capacity of a cancer cell line (e.g., PC-3 for prostate cancer).
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
The day before the experiment, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.
-
-
Transwell Assay Setup:
-
Place Transwell inserts into a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically <0.1%).
-
Add 200 µL of the cell suspension with the respective treatment to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell line's migration rate (e.g., 24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the insert membrane.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by immersing the inserts in staining solution for 30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Acquisition and Analysis:
-
Visualize the stained cells using a microscope.
-
Capture images from several random fields for each insert.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each treatment condition.
-
Normalize the data to the vehicle control and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
By providing this comprehensive guide, we aim to equip researchers with the necessary information to handle this compound safely and effectively, fostering a culture of safety and enabling groundbreaking research in drug development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
